E260
Description
Acetic acid, solution, more than 10% but not more than 80% acid appears as a colorless aqueous solution. Smells like vinegar. Corrosive to metals and tissue.
Acetic acid, solution, more than 80% acid is a clear colorless aqueous solution with a pungent odor.
Acetic acid is a simple monocarboxylic acid containing two carbons. It has a role as a protic solvent, a food acidity regulator, an antimicrobial food preservative and a Daphnia magna metabolite. It is a conjugate acid of an acetate.
Acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood. It is used locally, occasionally internally, as a counterirritant and also as a reagent. (Stedman, 26th ed) Acetic acid otic (for the ear) is an antibiotic that treats infections caused by bacteria or fungus.
Acetic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Acetic Acid has been reported in Camellia sinensis, Microchloropsis, and other organisms with data available.
Acetic Acid is a synthetic carboxylic acid with antibacterial and antifungal properties. Although its mechanism of action is not fully known, undissociated acetic acid may enhance lipid solubility allowing increased fatty acid accumulation on the cell membrane or in other cell wall structures. Acetic acid, as a weak acid, can inhibit carbohydrate metabolism resulting in subsequent death of the organism.
ACETIC ACID is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for inflammation and has 3 investigational indications.
Acetic acid is one of the simplest carboxylic acids. It is an important chemical reagent and industrial chemical that is used in the production of plastic soft drink bottles, photographic film; and polyvinyl acetate for wood glue, as well as many synthetic fibres and fabrics. Acetic acid can be very corrosive, depending on the concentration. It is one ingredient of cigarette. In households diluted acetic acid is often used as a cleaning agent. In the food industry acetic acid is used as an acidity regulator. The acetyl group, derived from acetic acid, is fundamental to the biochemistry of virtually all forms of life. When bound to coenzyme A it is central to the metabolism of carbohydrates and fats. However, the concentration of free acetic acid in cells is kept at a low level to avoid disrupting the control of the pH of the cell contents. Acetic acid is produced and excreted by certain bacteria, notably the Acetobacter genus and Clostridium acetobutylicum. These bacteria are found universally in foodstuffs, water, and soil, and acetic acid is produced naturally as fruits and some other foods spoil. Acetic acid is also a component of the vaginal lubrication of humans and other primates, where it appears to serve as a mild antibacterial agent.
Product of the oxidation of ethanol and of the destructive distillation of wood. It is used locally, occasionally internally, as a counterirritant and also as a reagent. (Stedman, 26th ed)
Structure
3D Structure
Properties
IUPAC Name |
acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2, Array, CH3COOH | |
| Record name | ACETIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | ACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | acetic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Acetic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6993-75-5 | |
| Record name | Acetic acid, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6993-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5024394 | |
| Record name | Acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid; NKRA, Clear, colourless liquid having a pungent, characteristic odour, Colorless liquid or crystals with a sour, vinegar-like odor; Note: Pure compound is a solid below 62 degrees F. Often used in an aqueous solution; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., clear, colourless liquid/pungent odour, Colorless liquid or crystals with a sour, vinegar-like odor., Colorless liquid or crystals with a sour, vinegar-like odor. [Note: Pure compound is a solid below 62 °F. Often used in an aqueous solution.] | |
| Record name | Acetic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ACETIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Acetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/207 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acetic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/3/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/469 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
117.9 °C, 118 °C, 244 °F | |
| Record name | Acetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03166 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/469 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
The Guide from the Emergency Response Guidebook is for "acetic acid, glacial." 39 °C, 103 °F (39 °C) Closed cup, 112 °F (open cup); 104 °F (closed cup), 39 °C c.c., 103 °F | |
| Record name | Acetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/207 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/469 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Miscible with water, Miscible with ethanol, ethyl ether, acetone, benzene; soluble in carbon tetrachloride, carbon disulfide, Miscible with glycerol; insoluble in carbon disulfide, 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, and glycerrin, Miscible | |
| Record name | Acetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03166 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acetic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/3/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Acetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.0446 g/cu cm at 25 °C, Density: 1.266 at 16.60 °C (solid); 1.053 at 16.67 °C (liquid); contracts slightly on freezing, Relative density (water = 1): 1.05, 1.049, 1.05 | |
| Record name | ACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acetic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/3/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/469 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.07 (Air = 1), Relative vapor density (air = 1): 2.1 | |
| Record name | ACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
15.7 [mmHg], 15.7 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 1.5, 11 mmHg | |
| Record name | Acetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/207 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/469 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
0.0001% CHLORIDE, 0.00005% LEAD, 0.00002% IRON; 0.015% SULFUR DIOXIDE; 0.001% SULFATE, Water is the chief impurity in acetic acid although other materials such as acetaldehyde, acetic anhydride, formic acid, biacetyl, methyl acetate, ethyl acetoacetate, iron and mercury are also sometimes found. | |
| Record name | ACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, colorless liquid, Colorless liquid or crystals (Note: Pure compound is a solid below 62 degrees F). Often used in an aqueous solution). | |
CAS No. |
64-19-7, 68475-71-8, 77671-22-8 | |
| Record name | Acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, glacial [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxylic acids, C2-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068475718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03166 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q40Q9N063P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/469 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/AF12B128.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
16.635 °C, 16.6 °C, 16.7 °C, 62 °F | |
| Record name | Acetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03166 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/469 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Glacial Acetic Acid: A Comprehensive Technical Guide for Laboratory Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Glacial acetic acid, the anhydrous or water-free form of acetic acid (CH₃COOH), is a cornerstone reagent in research and development laboratories.[1][2] Its versatility as a solvent, reactant, and catalyst makes it indispensable in organic synthesis, analytical chemistry, and biochemistry.[1][3] The term "glacial" refers to its tendency to form ice-like crystals at temperatures just below 16.6°C (62°F).[4] This guide provides an in-depth overview of its chemical properties, experimental protocols, and safety considerations for laboratory use.
Core Chemical and Physical Properties
Glacial acetic acid is a colorless liquid with a distinctively pungent, vinegar-like odor. It is a weak carboxylic acid that is highly corrosive and flammable. Its properties make it an excellent polar, protic solvent capable of dissolving a wide range of polar and non-polar compounds.
Quantitative Data Summary
The physical and chemical characteristics of glacial acetic acid are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | CH₃COOH | |
| Molecular Weight | 60.05 g/mol | |
| Concentration | ≥99.7% | |
| Appearance | Clear, colorless liquid or crystalline solid | |
| Odor | Strong, pungent, vinegar-like | |
| Density | ~1.049 g/cm³ at 20-25°C | |
| Melting Point | ~16.6°C (61.9°F) | |
| Boiling Point | ~118°C (244°F) | |
| Flash Point | ~39-40°C (102-104°F) | |
| pKa | 4.75 at 25°C | |
| Vapor Density | 2.07 (Air = 1) | |
| Solubility | Miscible with water, ethanol, ether, glycerol |
Chemical Reactivity and Laboratory Applications
Glacial acetic acid's reactivity is centered around its carboxyl group (-COOH), which allows it to act as a weak acid, a nucleophile, and a solvent.
Acidity and Buffer Preparation
As a weak acid, glacial acetic acid partially dissociates in water to form acetate (B1210297) ions (CH₃COO⁻) and protons (H⁺). This property is fundamental to its use in creating acetate buffer solutions, which are crucial for maintaining a stable pH in many biochemical and enzymatic assays. An acetate buffer is typically prepared by mixing glacial acetic acid with its conjugate base, such as sodium acetate.
Role in Organic Synthesis
Glacial acetic acid is a vital reagent and solvent in numerous organic reactions.
-
Esterification: It reacts with alcohols in the presence of an acid catalyst (like sulfuric acid) to form esters, which are often used in the synthesis of fragrances and active pharmaceutical ingredients (APIs). This is known as Fischer esterification.
-
Production of Acetic Anhydride: It is a precursor in the industrial synthesis of acetic anhydride, a powerful acetylating agent used in the production of aspirin (B1665792) and cellulose (B213188) acetate.
-
Solvent: Its ability to dissolve both polar and non-polar substances makes it a valuable solvent for recrystallization and for reactions like Friedel-Crafts alkylations.
Key Chemical Reactions
Below are diagrams illustrating fundamental reactions involving glacial acetic acid.
References
- 1. Glacial vs Acetic Acid: Uses, Benefits & Safety | Advent [adventchembio.com]
- 2. What is Glacial Acetic Acid - Properties & Specifications [wanwei-pva.com]
- 3. Laboratory Applications and Benefits of Glacial Acetic Acid in Scientific Research [ysxlglacialaceticacid.com]
- 4. Properties and Applications of Glacial Acetic Acid in Industrial and Laboratory Settings [ysxlglacialaceticacid.com]
A Technical Guide to Ethanoic Acid pKa: Principles and Protocols for Buffer Preparation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the acid dissociation constant (pKa) of ethanoic acid and its fundamental role in the formulation of buffer solutions. A thorough understanding of these principles is critical for ensuring the stability, solubility, and efficacy of chemical and biological systems, particularly within the pharmaceutical sciences. This document outlines the theoretical basis of the acetate (B1210297) buffer system, presents detailed experimental protocols for pKa determination and buffer preparation, and discusses the implications for drug development and research.
The Significance of pKa in Acid-Base Chemistry
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.[1] It is a quantitative measure of the strength of an acid in a solution; the lower the pKa value, the stronger the acid.[1] For ethanoic acid (CH₃COOH), the dissociation in water is an equilibrium reaction:
CH₃COOH + H₂O ⇌ CH₃COO⁻ + H₃O⁺
The pKa value corresponds to the pH at which the concentrations of the undissociated acid (ethanoic acid) and its conjugate base (acetate, CH₃COO⁻) are equal.[2] This equilibrium is central to the functioning of acetate buffers.
Data Presentation: pKa Values of Common Carboxylic Acids
The acid strength of ethanoic acid can be understood in the context of other similar organic acids. The inductive effect of alkyl groups and the presence of electronegative substituents can influence the pKa.[3][4]
| Compound Name | Chemical Formula | pKa Value | Reference |
| Methanoic Acid | HCOOH | 3.75 | |
| Ethanoic Acid | CH₃COOH | 4.76 | |
| Propanoic Acid | CH₃CH₂COOH | 4.87 | |
| Benzoic Acid | C₆H₅COOH | 4.20 |
The Acetate Buffer System and the Henderson-Hasselbalch Equation
An acetate buffer is a solution containing ethanoic acid and a salt of its conjugate base, such as sodium acetate. This system resists significant changes in pH upon the addition of small amounts of strong acids or bases.
-
Addition of Acid (H⁺): The added protons are neutralized by the acetate ions: CH₃COO⁻ + H⁺ ⇌ CH₃COOH .
-
Addition of Base (OH⁻): The added hydroxide (B78521) ions are neutralized by the ethanoic acid: CH₃COOH + OH⁻ ⇌ CH₃COO⁻ + H₂O .
The relationship between pH, pKa, and the molar concentrations of the acid and its conjugate base is described by the Henderson-Hasselbalch equation :
pH = pKa + log ( [CH₃COO⁻] / [CH₃COOH] )
This equation is fundamental for calculating the pH of a buffer solution and for determining the required ratio of conjugate base to acid to achieve a desired pH. The effective buffering range for an acetate buffer is approximately pH 3.7 to 5.6.
Caption: Logical diagram of the acetate buffer system.
Experimental Protocols
Protocol 1: Determination of Ethanoic Acid pKa via Potentiometric Titration
This method determines the pKa by creating a titration curve. The pKa is the pH at the half-equivalence point, where exactly half of the weak acid has been neutralized by the strong base.
Materials:
-
0.1 M Ethanoic Acid solution
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
Calibrated pH meter and electrode
-
Burette (50 mL)
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Distilled water
Procedure:
-
Setup: Pipette a known volume (e.g., 25.0 mL) of 0.1 M ethanoic acid into a 250 mL beaker. Add approximately 25 mL of distilled water to ensure the pH electrode is sufficiently submerged. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
pH Measurement: Immerse the calibrated pH electrode in the solution. Ensure the electrode tip does not contact the stir bar. Turn on the stirrer at a moderate speed.
-
Initial Reading: Record the initial pH of the ethanoic acid solution before adding any NaOH.
-
Titration: Fill the burette with the standardized 0.1 M NaOH solution. Add the NaOH in small increments (e.g., 1.0-2.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Endpoint: As the pH begins to change more rapidly, reduce the volume of NaOH added to smaller increments (e.g., 0.1-0.5 mL). This sharp increase in pH signifies the equivalence point.
-
Data Collection: Continue adding NaOH until the pH begins to plateau well above the equivalence point.
-
Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the midpoint of the steepest part of the curve.
-
The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point.
-
The pH of the solution at the half-equivalence point is equal to the pKa of ethanoic acid.
-
Protocol 2: Preparation of an Acetate Buffer Solution (e.g., 100 mL of 0.1 M, pH 4.76)
Method A: Mixing a Weak Acid and its Salt
This is the most direct method, involving mixing solutions of the weak acid and its conjugate base.
Materials:
-
0.1 M Ethanoic Acid solution
-
0.1 M Sodium Acetate solution
-
Graduated cylinders or pipettes
-
Beaker or volumetric flask (100 mL)
-
Calibrated pH meter
Procedure:
-
Calculation: According to the Henderson-Hasselbalch equation, a pH equal to the pKa (4.76) is achieved when the molar concentrations of the acid and its conjugate base are equal.
-
Mixing: To prepare 100 mL of a 0.1 M buffer, you will need equal volumes of the 0.1 M stock solutions. Measure 50 mL of 0.1 M ethanoic acid and 50 mL of 0.1 M sodium acetate.
-
Final Solution: Combine the two solutions in a 100 mL beaker or volumetric flask. Mix thoroughly.
-
Verification: Use a calibrated pH meter to verify that the final pH of the buffer is 4.76. Adjust with small amounts of the acid or salt solution if necessary.
Method B: Partial Neutralization of a Weak Acid
This method involves reacting an excess of weak acid with a strong base to generate the conjugate base in situ.
Materials:
-
0.2 M Ethanoic Acid solution
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Graduated cylinders or pipettes
-
Beaker or volumetric flask (100 mL)
-
Calibrated pH meter
Procedure:
-
Calculation: To create a solution with equal moles of ethanoic acid and acetate, half of the initial acid must be neutralized. To make 100 mL of a 0.1 M acetate buffer, you start with 0.01 moles of ethanoic acid.
-
Initial Acid: Measure 50 mL of 0.2 M ethanoic acid (contains 0.01 moles) and place it in a 100 mL volumetric flask.
-
Neutralization: To neutralize half of the acid (0.005 moles), you need to add 0.005 moles of NaOH. Calculate the required volume of 0.1 M NaOH: Volume = Moles / Molarity = 0.005 moles / 0.1 M = 50 mL.
-
Mixing: Carefully add 50 mL of 0.1 M NaOH to the 50 mL of 0.2 M ethanoic acid in the volumetric flask.
-
Final Volume: Add distilled water to bring the total volume to the 100 mL mark. Mix thoroughly.
-
Verification: Check the final pH with a calibrated pH meter. It should be approximately 4.76.
Caption: Workflow for preparing an acetate buffer.
Implications in Research and Drug Development
Acetate buffers are widely used in the pharmaceutical industry and biochemical research due to their efficacy in the weakly acidic range.
-
Drug Formulation and Stability: Many active pharmaceutical ingredients (APIs) are pH-sensitive. Acetate buffers are incorporated into formulations, including injections and oral solutions, to maintain a stable pH, which is crucial for preventing degradation and ensuring the drug's shelf life and efficacy.
-
Protein Therapeutics: Proteins require a specific pH range for maximum stability and biological activity. Acetate buffers are frequently used in the formulation of protein-based drugs to prevent aggregation or denaturation.
-
Biochemical Assays: Enzyme-catalyzed reactions are highly dependent on pH. Acetate buffers provide the stable pH environment necessary for obtaining reliable and reproducible results in many biochemical assays.
-
Chromatography and Electrophoresis: Sodium acetate is used as a buffer in high-performance liquid chromatography (HPLC) and in the staining of gels for protein electrophoresis.
-
Controlled Drug Release: Sodium acetate can act as a buffering agent in controlled-release drug delivery systems, helping to maintain a stable local pH that influences the rate of drug dissolution and release.
Considerations for Professionals: While widely used, formulators must consider potential drawbacks. The volatility of acetic acid can lead to pH shifts during processes like freeze-drying (lyophilization), which could destabilize the product. Therefore, the choice of buffer must be tailored to the specific API and the manufacturing process.
References
Safeguarding Laboratory Practices: A Technical Guide to Handling Concentrated Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety precautions and handling protocols for concentrated acetic acid, often referred to as glacial acetic acid, in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe working environment for all personnel. Concentrated acetic acid is a corrosive and flammable liquid that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] This document outlines the necessary personal protective equipment (PPE), engineering controls, safe handling and storage procedures, emergency response actions, and detailed experimental protocols.
Understanding the Hazards
Glacial acetic acid is a colorless liquid with a strong, pungent vinegar-like odor.[3][4] It is a corrosive substance that can cause severe burns to the skin and eyes upon contact.[2] Inhalation of its vapors can lead to irritation of the respiratory tract.[5] Furthermore, it is a flammable liquid with a flash point of approximately 39°C (103°F), posing a fire risk.[6][7] Understanding these hazards is the first step toward safe handling.
Quantitative Data Summary
A thorough understanding of the physical and chemical properties of concentrated acetic acid, along with established occupational exposure limits, is fundamental for safe laboratory practices.
Table 1: Physical and Chemical Properties of Glacial Acetic Acid
| Property | Value | Reference |
| Chemical Formula | CH₃COOH | [3] |
| Molecular Weight | 60.05 g/mol | [3] |
| Appearance | Clear, colorless liquid | [3][4] |
| Odor | Strong, pungent, vinegar-like | [3][4] |
| Boiling Point | 117.9 °C (244.2 °F) | [8] |
| Melting/Freezing Point | 16.6 °C (61.9 °F) | [3][8] |
| Density | ~1.049 g/cm³ | [3] |
| Flash Point | 39 °C (103 °F) | [6][7] |
| Autoignition Temperature | 427 °C (800 °F) | [6] |
Table 2: Occupational Exposure Limits for Acetic Acid
| Organization | TWA (8-hour) | STEL (15-minute) | Reference |
| OSHA (PEL) | 10 ppm (25 mg/m³) | - | [6][9] |
| NIOSH (REL) | 10 ppm (25 mg/m³) | 15 ppm (37 mg/m³) | [6] |
| ACGIH (TLV) | 10 ppm (25 mg/m³) | 15 ppm (37 mg/m³) | [6] |
Abbreviations: OSHA - Occupational Safety and Health Administration; PEL - Permissible Exposure Limit; NIOSH - National Institute for Occupational Safety and Health; REL - Recommended Exposure Limit; ACGIH - American Conference of Governmental Industrial Hygienists; TLV - Threshold Limit Value; TWA - Time-Weighted Average; STEL - Short-Term Exposure Limit.
Hierarchy of Controls: A Framework for Safety
To effectively manage the risks associated with concentrated acetic acid, a hierarchical approach to controls should be implemented. This prioritizes the most effective control measures.
Caption: Hierarchy of Controls for Managing Acetic Acid Risks.
Engineering Controls
Engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.
-
Chemical Fume Hood: All work with concentrated acetic acid must be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[1][10] The fume hood's proper function should be verified before each use.[1]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are effectively diluted and removed.[10]
-
Emergency Equipment: Easily accessible and fully functional emergency eyewash stations and safety showers are mandatory in any area where concentrated acetic acid is handled.[11]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling concentrated acetic acid.
-
Eye and Face Protection: Chemical splash goggles are required.[12] For tasks with a higher splash potential, a face shield should be worn in addition to goggles.[12]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile rubber, are essential to protect against skin contact.[11][12] Gloves should be inspected for any signs of degradation before use.[12]
-
Body Protection: A flame-retardant and chemical-resistant laboratory coat should be worn to protect against splashes.[10] Closed-toe shoes are mandatory.[10]
-
Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below the occupational exposure limits, or during a large spill cleanup, a respirator with an appropriate acid gas cartridge may be necessary.[10][13] Proper training and fit-testing are required for respirator use.[10]
Safe Handling and Storage
-
Handling:
-
Always add acid to water, never the other way around, to prevent a violent exothermic reaction and splashing.[13]
-
Use a pump or funnel when transferring to avoid spills.[11]
-
Keep containers tightly closed when not in use.[1]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not work alone when handling large quantities of concentrated acetic acid.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][6]
-
Segregate from incompatible materials such as strong oxidizing agents, strong bases, and metals.[2]
-
Store in appropriate, tightly sealed, and clearly labeled containers made of compatible materials like glass or high-density polyethylene.
-
Utilize secondary containment, such as drip trays, to capture potential leaks.
-
Emergency Procedures
Prompt and appropriate action is crucial in the event of an emergency involving concentrated acetic acid.
Caption: Emergency Response Workflow for Acetic Acid Incidents.
Spill Response
-
Small Spills (<1 Liter and contained within a fume hood):
-
Large Spills (>1 Liter or outside of a fume hood):
Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air and keep them comfortable.[1] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, have them rinse their mouth with water.[2] Seek immediate medical attention.[2]
Experimental Protocols
The following are detailed methodologies for common laboratory procedures involving concentrated acetic acid. A thorough risk assessment should be conducted before commencing any new procedure.
Protocol for the Dilution of Glacial Acetic Acid to a 1 Molar Solution
Objective: To safely prepare a 1 Molar (M) aqueous solution of acetic acid from a concentrated stock of glacial acetic acid.
Materials:
-
Glacial acetic acid (CH₃COOH)
-
Distilled or deionized water
-
Volumetric flask (appropriate size, e.g., 1000 mL)
-
Graduated cylinder
-
Beaker
-
Glass stirring rod
-
Appropriate PPE (chemical splash goggles, chemical-resistant gloves, lab coat)
Procedure:
-
Calculation:
-
The molarity of glacial acetic acid is approximately 17.4 M.
-
Use the dilution formula M₁V₁ = M₂V₂ to calculate the required volume of glacial acetic acid.
-
For 1000 mL of a 1 M solution: (17.4 M)(V₁) = (1 M)(1000 mL), which gives V₁ ≈ 57.5 mL.
-
-
Preparation:
-
Perform all steps within a certified chemical fume hood.
-
Fill the 1000 mL volumetric flask with approximately 500 mL of distilled water.
-
Carefully measure 57.5 mL of glacial acetic acid using a graduated cylinder.
-
-
Dilution:
-
Slowly and carefully add the measured glacial acetic acid to the water in the volumetric flask while gently swirling. This will dissipate the heat generated during dilution.
-
Allow the solution to cool to room temperature.
-
-
Final Volume Adjustment:
-
Once the solution has cooled, add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
-
Mixing and Labeling:
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask clearly with "1 M Acetic Acid," the date of preparation, and your initials.
-
Protocol for the Neutralization of Waste Acetic Acid
Objective: To safely neutralize waste acetic acid for proper disposal.
Materials:
-
Waste acetic acid solution
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) solution (as the neutralizing agent)
-
Large beaker or container (must be larger than the volume of waste acid)
-
pH meter or pH paper
-
Stirring rod or magnetic stirrer
-
Appropriate PPE
Procedure:
-
Preparation:
-
Conduct the neutralization in a chemical fume hood.
-
Place the beaker of waste acetic acid in a secondary container or an ice bath to manage heat generation, especially for concentrated waste.
-
-
Neutralization:
-
Slowly add the neutralizing agent (e.g., sodium bicarbonate powder or a dilute solution of sodium hydroxide) to the waste acetic acid while stirring continuously. Be cautious as the reaction can be vigorous and may produce gas (carbon dioxide if using bicarbonate) and heat.
-
-
pH Monitoring:
-
Periodically check the pH of the solution using a pH meter or pH paper.
-
Continue adding the neutralizing agent in small increments until the pH is within the acceptable range for disposal (typically between 6 and 8, but check your local regulations).
-
-
Disposal:
-
Once the pH is neutral, the solution can be disposed of down the drain with copious amounts of water, in accordance with institutional and local regulations.[1] For solutions containing other hazardous materials, they must be disposed of as hazardous waste.
-
Protocol for Fischer Esterification: Synthesis of Isopentyl Acetate (B1210297) (Banana Oil)
Objective: To synthesize isopentyl acetate from isopentyl alcohol and glacial acetic acid using an acid catalyst.
Materials:
-
Isopentyl alcohol (3-methyl-1-butanol)
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄) - catalyst
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Distillation apparatus
-
Appropriate PPE
Procedure:
-
Reaction Setup:
-
Reflux:
-
Assemble a reflux apparatus with the round-bottom flask, condenser, and heating mantle.
-
Heat the mixture to reflux and maintain for approximately 1 hour.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of cold water.
-
Separate the lower aqueous layer.
-
Wash the organic layer with three 25 mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid.[3] Vent the separatory funnel frequently to release the pressure from the carbon dioxide gas produced.
-
Wash the organic layer with 25 mL of saturated sodium chloride solution.
-
-
Drying and Isolation:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Decant the dried liquid into a distillation flask.
-
-
Distillation:
-
Perform a simple distillation to purify the isopentyl acetate. Collect the fraction that boils between 135-145 °C.
-
-
Characterization:
-
The product should have the characteristic odor of bananas.
-
This guide is intended to provide a foundation for the safe handling of concentrated acetic acid. Always consult the Safety Data Sheet (SDS) for the specific chemical you are using and adhere to all institutional and regulatory safety protocols. Continuous vigilance and a commitment to safety are paramount in the laboratory.
References
- 1. Synthesis of Aspirin [home.miracosta.edu]
- 2. medhavatika.com [medhavatika.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Solved Synthesis of Isopentyl Acetate Introduction: The | Chegg.com [chegg.com]
- 5. Fixation Strategies and Formulations | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Formulation and Application of Glacial Acetic Acid as a Tissue Fixative in Histology [ysxlglacialaceticacid.com]
- 7. Protein Precipitation Methods for Proteomics [biosyn.com]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. community.wvu.edu [community.wvu.edu]
- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. studylib.net [studylib.net]
A Technical Guide to the Natural Sources and Biological Production of Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence and biological synthesis of acetic acid. It delves into the key microbial players, their metabolic pathways, and the experimental methodologies for its production and quantification. This document is intended to serve as a detailed resource for professionals in research, scientific, and drug development fields.
Natural Sources of Acetic Acid
Acetic acid is a ubiquitous organic compound found in various natural environments. It is the primary component of vinegar, contributing to its characteristic sour taste and pungent odor. Beyond vinegar, acetic acid is naturally present in a variety of fruits and vegetables, often as a result of fermentation or metabolic processes.[1][2] Apples, grapes, pineapples, strawberries, and oranges are some of the fruits that contain acetic acid.[1][2] Its presence extends to fermented foods such as kimchi, sauerkraut, and pickles, where it acts as a natural preservative.[3]
Microorganisms are the primary producers of acetic acid in nature. Acetic acid bacteria (AAB), particularly from the genera Acetobacter and Gluconobacter, are well-known for their ability to produce acetic acid and are commonly found in environments where ethanol (B145695) is present, such as on fruits and in fermented beverages.[4] Anaerobic bacteria, including species from the genus Clostridium, also contribute to the natural production of acetic acid in environments devoid of oxygen.[5] Furthermore, acetates, the salts of acetic acid, are common constituents of animal and plant tissues, formed during the metabolism of food substances.[6]
Biological Production of Acetic Acid: Key Pathways
The biological production of acetic acid is primarily achieved through microbial fermentation. Three main metabolic pathways are responsible for the biosynthesis of acetic acid: aerobic fermentation, anaerobic fermentation, and the Wood-Ljungdahl pathway.
Aerobic Fermentation by Acetic Acid Bacteria
Aerobic fermentation is the most common method for commercial vinegar production and relies on the oxidative metabolism of acetic acid bacteria (AAB).[7][8] These obligate aerobes, such as Acetobacter aceti and Gluconobacter oxydans, oxidize ethanol to acetic acid in the presence of oxygen.[4][9] The overall reaction is a two-step process catalyzed by membrane-bound dehydrogenases.[7] First, alcohol dehydrogenase (ADH) converts ethanol to acetaldehyde (B116499). Subsequently, aldehyde dehydrogenase (ALDH) oxidizes acetaldehyde to acetic acid.[7]
The efficiency of this process is highly dependent on a sufficient supply of oxygen. Industrial methods like the trickling generator and submerged fermentation are designed to maximize the oxygen availability to the bacteria.[10][11]
Anaerobic Fermentation
Certain anaerobic bacteria, particularly species within the genera Clostridium and Acetobacterium, can produce acetic acid from sugars without the need for oxygen.[5] This process, known as acetogenesis, can occur directly from glucose in a single step, as represented by the following overall reaction:
C₆H₁₂O₆ → 3 CH₃COOH[5]
This pathway is of significant interest as it can achieve a higher theoretical yield of acetic acid from glucose compared to the two-step process involving alcoholic fermentation followed by aerobic oxidation. However, a major limitation is that Clostridium species are generally less tolerant to high concentrations of acetic acid than Acetobacter species.[12]
The Wood-Ljungdahl Pathway
The Wood-Ljungdahl pathway, also known as the reductive acetyl-CoA pathway, is a unique metabolic route for carbon fixation and energy conservation in a group of strictly anaerobic bacteria called acetogens.[13][14] This pathway allows these microorganisms to synthesize acetyl-CoA, and subsequently acetic acid, from one-carbon (C1) compounds such as carbon dioxide (CO₂), carbon monoxide (CO), or methanol.[12][14]
The pathway is conceptually divided into two branches: the methyl (or eastern) branch and the carbonyl (or western) branch.[1] In the methyl branch, CO₂ is reduced to a methyl group that is bound to a tetrahydrofolate (THF) cofactor.[1] In the carbonyl branch, another molecule of CO₂ is reduced to carbon monoxide by the enzyme CO dehydrogenase.[1][14] The key enzyme of the pathway, acetyl-CoA synthase, then catalyzes the condensation of the methyl group, the carbonyl group (from CO), and coenzyme A to form acetyl-CoA.[1][14] This acetyl-CoA can then be converted to acetic acid.
This pathway is highly significant from both a biological and biotechnological perspective, as it represents a non-photosynthetic mechanism of CO₂ fixation and offers a potential route for the production of biofuels and biochemicals from waste gases.[15]
Quantitative Data on Acetic Acid Production
The yield and concentration of acetic acid produced through biological processes vary significantly depending on the microorganism, substrate, and fermentation conditions. The following tables summarize some of the reported quantitative data.
Table 1: Acetic Acid Production by Acetobacter Species
| Strain | Substrate | Fermentation Method | Acetic Acid Concentration (g/L) | Reference |
| Acetobacter aceti | Glucose | Shake Flask | 53 | [13] |
| Acetobacter aceti | Glucose | 16-L Bioreactor (uncontrolled pH) | 76 | [13] |
| Acetobacter aceti | Glucose | 16-L Bioreactor (controlled pH) | 51 | [13] |
| Acetobacter pasteurianus | Ethanol | Submerged Fermentation | >120 | [16] |
| Acetobacter sp. I14-2 | Ethanol | Batch Fermentation | ~55 | [17] |
Table 2: Acetic Acid Production by Clostridium and Other Anaerobic Species
| Strain | Substrate | Fermentation Method | Acetic Acid Concentration (g/L) | Reference |
| Clostridium lentocellum SG6 | Alkali-treated cotton straw | Batch Fermentation | 30.98 | [18] |
| Clostridium lentocellum SG6 | Whatman No. 1 filter paper | Batch Fermentation | 31.28 | [18] |
| Acetobacterium woodii | H₂/CO₂ | Batch Stirred-Tank Bioreactor | ~7.4 g/L/day (volumetric productivity) | [11] |
| Acetobacterium woodii | Formate | Continuous Bioreactor | 12.6 mmol/L/h (volumetric productivity) | [19] |
| Clostridium autoethanogenum | Syngas | Batch Fermentation | 1.26 - 1.50 | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biological production and quantification of acetic acid.
Protocol for Acetic Acid Production by Acetobacter aceti (Submerged Fermentation)
This protocol is adapted from a study on efficient food-grade acetic acid production.[13]
1. Microorganism and Inoculum Preparation:
-
Strain: Acetobacter aceti NRRL B-999.
-
Inoculum Medium: Composed of (g/L): yeast extract, 5; peptone, 3; and mannitol, 25.
-
Procedure: Inoculate a loopful of the culture into the inoculum medium and incubate at 28°C with shaking at 200 rpm for 24 hours.
2. Fermentation Medium:
-
Optimized Medium Composition (g/L): Glucose, 100; Yeast extract, 12; Peptone, 5.
3. Fermentation Conditions:
-
Bioreactor: 16-L stirred tank bioreactor.
-
Temperature: 30°C.
-
Aeration: Maintain fully aerobic conditions.
-
pH: Can be run with or without pH control. For controlled pH, maintain at a set point suitable for the strain (e.g., pH 5.0).
-
Inoculum size: 10% (v/v) of the fresh inoculum.
4. Downstream Processing:
-
Cell Removal: Centrifugation or microfiltration to remove bacterial cells.
-
Purification: Depending on the desired purity, methods like distillation, ion exchange chromatography, or solvent extraction can be employed to recover and purify acetic acid from the fermentation broth.[2]
Protocol for Acetic Acid Production via the Wood-Ljungdahl Pathway (Acetobacterium woodii)
This protocol is based on studies of hydrogenotrophic production of acetic acid by Acetobacterium woodii.[4][11]
1. Microorganism and Inoculum Preparation:
-
Strain: Acetobacterium woodii DSM 1030.
-
Medium: A suitable anaerobic medium containing essential minerals, vitamins, and a reducing agent.
-
Procedure: Grow the inoculum under anaerobic conditions with a gas phase of H₂/CO₂ (e.g., 80:20 v/v).
2. Fermentation Conditions:
-
Bioreactor: Gas-tight stirred-tank bioreactor or a bubble-column bioreactor.
-
Gas Supply: Continuously sparge the bioreactor with a mixture of H₂ and CO₂.
-
Temperature: Maintain at the optimal growth temperature for A. woodii (around 30°C).
-
pH: Control the pH in the range of 6.0-7.5.
-
Pressure: The process can be operated at different hydrogen partial pressures to enhance productivity.[11]
3. Analytical Methods:
-
Gas Analysis: Use gas chromatography (GC) to monitor the consumption of H₂ and CO₂ and the production of any gaseous byproducts.
-
Liquid Analysis: Use High-Performance Liquid Chromatography (HPLC) to quantify the concentration of acetic acid and other organic acids in the fermentation broth.
Quantification of Acetic Acid in Fermentation Broth
Accurate quantification of acetic acid is crucial for monitoring fermentation progress and determining yields.
1. Titration Method:
-
A simple and common method for determining total acidity.
-
Procedure: Titrate a known volume of the fermentation broth (after removing cells) with a standardized solution of a strong base (e.g., NaOH) to a phenolphthalein (B1677637) endpoint.[21]
-
Limitation: This method is not specific to acetic acid and measures the total concentration of all acids present in the sample.[21]
2. High-Performance Liquid Chromatography (HPLC):
-
A highly specific and accurate method.
-
Column: A suitable column for organic acid analysis (e.g., a reverse-phase C18 column or an ion-exchange column).
-
Mobile Phase: An acidic aqueous buffer (e.g., dilute sulfuric acid or phosphoric acid).
-
Detector: A UV detector (at a wavelength around 210 nm) or a refractive index (RI) detector.
-
Procedure: Prepare standards of known acetic acid concentrations to generate a calibration curve. Filter the fermentation samples to remove particulates before injection.
3. Enzymatic Assay:
-
A highly specific method that uses enzymes to quantify acetic acid.[21][22]
-
Principle: The assay typically involves a series of enzymatic reactions that lead to the formation of a product (e.g., NADH) that can be measured spectrophotometrically.[22]
Signaling Pathways and Regulation
The production of acetic acid is a tightly regulated process in microorganisms, involving complex signaling pathways that allow them to respond to environmental cues.
Quorum Sensing in Acetobacter
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. In some acetic acid bacteria, such as Gluconacetobacter intermedius, an N-acylhomoserine lactone (AHL)-based QS system has been identified. This system can regulate various physiological processes, including the production of acetic acid.
Two-Component Systems in Clostridium
Two-component systems (TCS) are a major mechanism by which bacteria sense and respond to changes in their environment. In Clostridium acetobutylicum, TCSs play a crucial role in regulating the switch between acidogenesis (acid production) and solventogenesis (solvent production). A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. The sensor kinase autophosphorylates in response to an environmental signal and then transfers the phosphate (B84403) group to the response regulator, which in turn modulates the expression of target genes.
Experimental and Production Workflows
The following diagrams illustrate typical workflows for the biological production of acetic acid.
General Experimental Workflow for Acetic Acid Fermentation
This workflow outlines the key steps from strain selection to final product analysis.
Logical Flow for Submerged Fermentation Process
This diagram illustrates the logical flow and control loops in a submerged fermentation process for acetic acid production.
References
- 1. Enzymology of the Wood–Ljungdahl Pathway of Acetogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08341E [pubs.rsc.org]
- 3. Acetogenesis and the Wood-Ljungdahl Pathway of CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cetjournal.it [cetjournal.it]
- 5. Protocol to obtain genetically engineered Acetobacterium woodii and Eubacterium callanderi strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. journals.asm.org [journals.asm.org]
- 8. A critical review: production & purification process of acetic acid from the sustainable sources [textiletoday.com.bd]
- 9. Acetate Production from Syngas Produced from Lignocellulosic Biomass Materials along with Gaseous Fermentation of the Syngas: A Review [mdpi.com]
- 10. Validation of Rapid Enzymatic Quantification of Acetic Acid in Vinegar on Automated Spectrophotometric System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acetic acid - Wikipedia [en.wikipedia.org]
- 13. Genetic organization of Acetobacter for acetic acid fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Wood–Ljungdahl pathway - Wikipedia [en.wikipedia.org]
- 15. Recent progress in engineering Clostridium autoethanogenum to synthesize the biochemicals and biocommodities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Genomics of Acetobacterpasteurianus Ab3, an Acetic Acid Producing Strain Isolated from Chinese Traditional Rice Vinegar Meiguichu | PLOS One [journals.plos.org]
- 17. US6096528A - Thermotolerant and high acetic acid-producing Acetobacter bacterium - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. repositum.tuwien.at [repositum.tuwien.at]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
The Role of Acetic Acid in the Biosynthesis of Amino Acids: A Technical Overview
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Acetic acid, primarily in its biologically active form of acetyl-coenzyme A (acetyl-CoA), is a cornerstone of central carbon metabolism. While not a direct precursor for all amino acids, its role is fundamental in providing the carbon skeletons for several key amino acid families. Acetyl-CoA, derived from acetate (B1210297), pyruvate, fatty acid oxidation, and the catabolism of certain amino acids, enters the Krebs cycle (also known as the citric acid or TCA cycle).[1][2][3] Within the cycle, it facilitates the production of α-ketoglutarate and oxaloacetate, the primary precursors for the glutamate (B1630785) and aspartate families of amino acids, respectively.[4][5] This guide details the biochemical pathways linking acetic acid to amino acid biosynthesis, outlines relevant experimental methodologies for pathway elucidation, and presents key metabolic connections in a visualized format.
Introduction: From Acetic Acid to Acetyl-CoA
Acetic acid is a short-chain fatty acid that can be readily activated to acetyl-CoA in a reaction catalyzed by acetyl-CoA synthetase (ACS). This activation is a critical entry point for acetate into cellular metabolism. The resulting acetyl-CoA molecule is a central metabolic intermediate that connects carbohydrate, lipid, and protein metabolism. Its primary fate in the context of amino acid biosynthesis is to fuel the Krebs cycle.
The conversion of acetate to acetyl-CoA occurs in both the cytosol and mitochondria, and its utilization is compartmentalized. Mitochondrial acetyl-CoA primarily enters the Krebs cycle, whereas cytosolic acetyl-CoA is a key building block for fatty acid synthesis.
Core Biosynthetic Pathways
The carbon from acetyl-CoA is incorporated into amino acid skeletons via intermediates of the Krebs cycle. The two major exit points from the cycle for amino acid synthesis are α-ketoglutarate and oxaloacetate.
The Krebs Cycle: The Central Hub
Acetyl-CoA (a two-carbon molecule) condenses with oxaloacetate (a four-carbon molecule) to form citrate (B86180) (a six-carbon molecule), initiating the Krebs cycle. Through a series of enzymatic reactions, the cycle generates ATP, reducing equivalents (NADH and FADH₂), and critical biosynthetic precursors. For the purpose of amino acid synthesis, the key intermediates generated are:
-
α-Ketoglutarate: A five-carbon dicarboxylic acid.
-
Oxaloacetate: A four-carbon dicarboxylic acid which is regenerated at the end of the cycle.
The diagram below illustrates the entry of acetyl-CoA into the Krebs cycle and the generation of these two key amino acid precursors.
The Glutamate Family
α-Ketoglutarate is the direct precursor for the glutamate family of amino acids. The synthesis pathways are as follows:
-
Glutamate (Glu): Formed by the reductive amination of α-ketoglutarate, a reaction catalyzed by glutamate dehydrogenase, or by transamination.
-
Glutamine (Gln): Synthesized from glutamate via the action of glutamine synthetase.
-
Proline (Pro): A cyclized derivative of glutamate, formed through a series of reduction and cyclization steps.
-
Arginine (Arg): Synthesized from glutamate via ornithine and the urea (B33335) cycle.
The biosynthetic relationships within the glutamate family are depicted below.
The Aspartate Family
Oxaloacetate serves as the starting point for the synthesis of the aspartate family of amino acids.
-
Aspartate (Asp): Synthesized directly from oxaloacetate by a transamination reaction.
-
Asparagine (Asn): Formed from aspartate by asparagine synthetase, with glutamine typically serving as the amino group donor.
-
Methionine (Met), Threonine (Thr), Lysine (Lys): These essential amino acids are synthesized through a branched pathway starting from aspartate. Aspartate is first converted to aspartate-β-semialdehyde, a key branch-point intermediate.
-
Isoleucine (Ile): An essential amino acid synthesized from threonine.
The pathway leading from oxaloacetate to the aspartate family is shown below.
Quantitative Data Summary
While precise contributions of acetate to amino acid pools vary significantly based on cell type, metabolic state (e.g., normoxia vs. hypoxia), and nutrient availability, studies have established its importance, particularly under conditions of metabolic stress. For instance, in hypoxic cancer cells, the contribution of glucose to acetyl-CoA production decreases, while the contribution from acetate increases substantially.
| Precursor | Derived Amino Acids | Metabolic Context | Notes |
| α-Ketoglutarate | Glutamate, Glutamine, Proline, Arginine | Central Krebs Cycle Intermediate | Carbon skeleton is directly linked to acetyl-CoA influx into the Krebs cycle. |
| Oxaloacetate | Aspartate, Asparagine, Methionine, Threonine, Lysine, Isoleucine | Central Krebs Cycle Intermediate | Carbon skeleton is directly linked to acetyl-CoA influx into the Krebs cycle. |
Experimental Protocols: Principles of Metabolic Tracing
Elucidating the contribution of acetic acid to amino acid biosynthesis relies heavily on stable isotope tracing studies. The general methodology involves supplying cells or organisms with acetate labeled with a stable isotope (e.g., ¹³C) and then tracking the incorporation of the label into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Principle of ¹³C-Acetate Labeling
-
Substrate Administration: Cells or organisms are cultured in media containing a known concentration of ¹³C-labeled acetate (e.g., [1-¹³C]acetate, [2-¹³C]acetate, or [U-¹³C]acetate).
-
Metabolic Incorporation: The labeled acetate is converted to ¹³C-acetyl-CoA. The ¹³C atoms are then incorporated into Krebs cycle intermediates and subsequently into the amino acids derived from them.
-
Metabolite Extraction: After a defined period, metabolism is quenched, and intracellular metabolites, including amino acids, are extracted.
-
Analysis (GC-MS/LC-MS): Protein is hydrolyzed to release individual amino acids. The amino acids are then derivatized to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) or analyzed directly by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer detects the mass shift in amino acids containing ¹³C, allowing for the quantification of label incorporation.
-
Data Interpretation: The specific labeling patterns (isotopologue distribution) in the amino acids provide detailed information about the activity of the metabolic pathways connecting acetate to their synthesis.
The logical workflow for such an experiment is outlined in the diagram below.
Conclusion
Acetic acid, via its conversion to acetyl-CoA, is a critical contributor to the carbon backbone of a large number of non-essential and essential amino acids. Its entry into the Krebs cycle provides the foundational precursors, α-ketoglutarate and oxaloacetate, from which the glutamate and aspartate families are synthesized. Understanding these connections is vital for research in metabolic engineering, drug development targeting metabolic pathways, and nutritional science. The use of stable isotope tracing provides a powerful experimental framework for quantifying these metabolic fluxes and understanding how they are regulated in health and disease.
References
Methodological & Application
Application Notes and Protocols for Protein Precipitation Using Acidic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein precipitation is a fundamental technique used to concentrate and purify proteins from complex biological samples by altering their solubility. This process is crucial in various stages of research and drug development, from initial sample preparation for proteomic analysis to the large-scale purification of therapeutic proteins. One common method involves the use of acidic agents to induce precipitation. While various acids can be employed, Trichloroacetic Acid (TCA) is a particularly effective and widely used precipitant.
The underlying principle of acid precipitation is the neutralization of the negative charges on a protein by protons from the acid. This disruption of repulsive electrostatic forces, coupled with the disruption of the protein's hydration shell, leads to protein aggregation and precipitation.[1][2][3] The effectiveness of an acid as a precipitating agent is often related to its strength and molecular structure.
It is important to note that while the term "acetic acid" is sometimes used broadly, studies have shown that unsubstituted acetic acid is not a strong precipitant for many proteins. Research on acidic fibroblast growth factor (aFGF) revealed that acetic acid and chloroacetic acid did not cause significant precipitation.[4] In contrast, dichloroacetic acid showed moderate efficiency, and trichloroacetic acid (TCA) was highly effective, indicating the importance of the trichloroacetate (B1195264) moiety in the precipitation process.[4] Therefore, these application notes will focus on the well-established protocols utilizing TCA.
Mechanism of Action
The precipitation of proteins by TCA is a multi-step process involving the reversible association of partially structured intermediates.[4] The negatively charged TCA is thought to disrupt the electrostatic interactions within the protein, leading to a partially unfolded or "molten globule-like" state that is prone to aggregation.[4][5] The acidic nature of the TCA solution further contributes to this process by neutralizing surface charges.[2] This mechanism is distinct from simple denaturation, as TCA is less effective at precipitating already unfolded proteins.[4]
Key Considerations for Protein Precipitation
Several factors can influence the efficiency and outcome of protein precipitation:
-
Protein Concentration: Higher protein concentrations generally lead to increased protein-protein interactions and more efficient precipitation.[1]
-
Precipitant Concentration: The concentration of the precipitating agent is critical. For TCA, optimal concentrations can vary depending on the protein and sample complexity.[6][7][8]
-
Temperature: Lower temperatures (e.g., 4°C or -20°C) are typically used to maintain protein stability and enhance precipitation.[1]
-
pH: The pH of the solution affects the surface charge of the protein. Precipitation is often most effective near the protein's isoelectric point (pI), where its net charge is zero.[1][2]
-
Contaminants: The presence of salts, detergents, and other molecules can interfere with the precipitation process.[9]
Experimental Protocols
Protocol 1: Standard Trichloroacetic Acid (TCA) Precipitation
This protocol is suitable for concentrating protein samples and removing contaminants prior to downstream applications like SDS-PAGE.[1]
Materials:
-
Protein sample
-
100% (w/v) Trichloroacetic acid (TCA) stock solution
-
Ice-cold acetone (B3395972)
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
To your protein sample, add 100% (w/v) TCA to a final concentration of 10-20%. For example, add 1 volume of 100% TCA to 4 volumes of your protein sample for a final concentration of 20%.[10][11]
-
Incubate the mixture on ice for 10-60 minutes. For dilute samples, this incubation can be extended overnight.[10][11]
-
Centrifuge the sample at maximum speed (e.g., 14,000 rpm) in a microcentrifuge at 4°C for 5-10 minutes to pellet the precipitated protein.[11]
-
Carefully decant and discard the supernatant, being careful not to disturb the protein pellet.
-
Wash the pellet to remove residual TCA. Add 200 µL of ice-cold acetone and vortex briefly.[11]
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.[11]
-
Repeat the acetone wash (steps 5 and 6) at least once more for a total of two washes.[11]
-
After the final wash, carefully remove the acetone and allow the pellet to air dry for 5-10 minutes. Do not over-dry the pellet, as it can make it difficult to resuspend.[10][11]
-
Resuspend the protein pellet in a suitable buffer for your downstream application (e.g., SDS-PAGE sample buffer).
Protocol 2: TCA/Acetone Precipitation
This method is often used for preparing protein samples for 2-D electrophoresis and can be more effective than TCA or acetone alone for certain samples.[9]
Materials:
-
Protein sample
-
10% TCA in acetone (store at -20°C)
-
Ice-cold acetone
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
Suspend your lysed or disrupted sample in 10% TCA in acetone.[9] A common approach is to add 4 volumes of 15% TCA in acetone (at -20°C) to the aqueous protein solution.[12]
-
Incubate the mixture at -20°C for at least 45-60 minutes.[9][12]
-
Pellet the proteins by centrifugation at high speed (e.g., 5,000-13,000 x g) at 4°C for 10 minutes.[12]
-
Carefully discard the supernatant.
-
Wash the pellet with cold acetone.[9]
-
Centrifuge again to pellet the protein and remove the supernatant.
-
Air-dry the pellet and resuspend it in an appropriate buffer.
Data Presentation
The efficiency of protein precipitation can be quantified by measuring the percentage of protein recovered in the pellet. The following table summarizes data on TCA precipitation efficiency for Bovine Serum Albumin (BSA).
| Initial BSA Concentration | TCA Concentration | Protein Precipitation (%) | Reference |
| 0.016 - 2 mg/mL | 4% w/v | 76.26 - 92.67% | [6][8] |
| Low amounts (<0.02 mg/mL) | 10% or 20% w/v | Ineffective | [6][7] |
| High amounts (2-20 mg/mL) | 10% or 20% w/v | Effective | [7] |
Table 1: Summary of quantitative data for TCA-mediated protein precipitation of Bovine Serum Albumin (BSA).
Mandatory Visualizations
Caption: Experimental workflow for standard TCA protein precipitation.
References
- 1. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 2. bioquochem.com [bioquochem.com]
- 3. Protein precipitation - Wikipedia [en.wikipedia.org]
- 4. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Optimal Concentration of 2,2,2-Trichloroacetic Acid for Protein Precipitation Based on Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Precipitation Procedures [sigmaaldrich.com]
- 10. qb3.berkeley.edu [qb3.berkeley.edu]
- 11. its.caltech.edu [its.caltech.edu]
- 12. Protein Precipitation Methods for Proteomics [biosyn.com]
Application Notes and Protocols for Acetic Acid in Histological Tissue Fixation
Introduction
Acetic acid is a valuable component in many histological fixative solutions, prized for its ability to precipitate nucleoproteins and preserve nuclear detail with exceptional clarity. It is a non-coagulant fixative for proteins but acts as a coagulant for nucleic acids.[1] Acetic acid is rarely used alone for fixation due to its tendency to cause tissue swelling; however, when incorporated into compound fixatives, it effectively counteracts the shrinking effect of other reagents like ethanol (B145695) and picric acid.[1][2] Its rapid penetration into tissues also contributes to prompt fixation.[1][3] This document provides detailed application notes and protocols for the use of acetic acid in fixing histological tissue samples for researchers, scientists, and drug development professionals.
Mechanism of Action
Glacial acetic acid, the concentrated form of acetic acid, penetrates tissues quickly.[4] Its primary role in fixation is the precipitation of DNA, which is crucial for the preservation of nuclei.[5] While it does not significantly fix proteins, it can cause them to swell by allowing water absorption.[5] This swelling action is beneficial in compound fixatives as it counteracts the shrinkage caused by other components, resulting in a more balanced preservation of tissue architecture.[2]
Data Presentation: Acetic Acid in Compound Fixatives
The following table summarizes the composition and application of common histological fixatives containing acetic acid.
| Fixative Solution | Acetic Acid Concentration | Other Key Components | Recommended Applications | Fixation Time | Key Considerations |
| Bouin's Solution | ~5% | Saturated Picric Acid, Formaldehyde (B43269) (9%) | Trichrome staining, connective tissue, gastrointestinal biopsies, endocrine tissue, animal embryos.[6][7] Preserves glycogen (B147801) well.[6] | 4 - 18 hours[6] | Lyses erythrocytes.[6] Tissues should be washed with 70% ethanol to remove excess picric acid.[6] Prolonged storage can lead to hydrolysis of DNA and RNA.[2] |
| Zenker's Fixative | ~5% | Mercuric Chloride, Potassium Dichromate | Good nuclear preservation, congested specimens, PTAH and trichrome staining.[6] | 4 - 24 hours[6] | Lyses red blood cells.[6] Produces mercury pigment that must be removed. Tissue should be washed in water and stored in 70% ethanol.[6] |
| Hollande's Fixative | Not specified, but a component | Copper Acetate, Picric Acid, Formaldehyde | Gastrointestinal biopsies.[7] | Not specified | A modification of Bouin's solution. |
| Carnoy's Solution | 10% | Ethanol (60%), Chloroform (30%) | Rapid fixation, preservation of nucleic acids (DNA and RNA) for in-situ hybridization, preservation of glycogen.[8] | Not specified | Causes significant tissue shrinkage and hardening. |
| Clarke's Solution | 25% | Ethanol (75%) | Rapid fixation, frozen sections.[7][9] | Not specified | Causes considerable distortion of micro-anatomy if used on larger tissue pieces.[2] |
| Formol Acetic Alcohol | 5% | Ethanol (85%), Formaldehyde (10%) | General purpose fixation. | Not specified | Faster acting than alcoholic formalin alone.[6] |
| Davidson's Fixative | Not specified, but a component | Ethanol, Formalin | Eye, bone marrow, breast, and testis tissues.[10] | Not specified | Provides reliable preservation of structural details and antigenicity for IHC.[10] |
| Form Acetic Acid | 5% | Neutral Buffered Formalin (NBF) | Feline ovarian tissue, excellent for follicular morphology and good for immunohistochemistry.[11] | 1 - 24 hours[11] | A hybrid compound fixative that combines the benefits of NBF and acetic acid.[11] |
Experimental Protocols
Protocol 1: Preparation and Use of Bouin's Solution
I. Materials
-
Saturated aqueous solution of Picric Acid
-
Formalin (37-40% formaldehyde solution)
-
Glacial Acetic Acid
-
Distilled water
-
70% Ethanol
-
Tissue cassettes
-
Fixation container
II. Preparation of Bouin's Solution
-
To prepare a saturated aqueous solution of picric acid, add picric acid crystals to distilled water and stir until no more dissolves. Ensure there are undissolved crystals at the bottom.
-
To prepare 100 ml of Bouin's Solution, mix the following:
-
Saturated aqueous Picric Acid: 75 ml
-
Formalin (37-40% formaldehyde): 25 ml
-
Glacial Acetic Acid: 5 ml[1]
-
-
Mix the components thoroughly. The solution should be stored in a tightly sealed container.
III. Tissue Fixation Protocol
-
Immediately after excision, place the tissue sample (not exceeding 4-6 mm in thickness) into a labeled tissue cassette.[1]
-
Immerse the cassette in a volume of Bouin's Solution that is at least 15-20 times the volume of the tissue.
-
Allow the tissue to fix for 4 to 18 hours at room temperature.[6] The optimal time will depend on the tissue type and size.
-
After fixation, transfer the tissue cassette to 70% ethanol. Change the ethanol several times until the yellow color of the picric acid is no longer apparent in the ethanol.
-
The tissue is now ready for processing and embedding.
Protocol 2: Preparation and Use of Carnoy's Solution
I. Materials
-
Absolute Ethanol
-
Chloroform
-
Glacial Acetic Acid
-
Tissue cassettes
-
Fixation container
II. Preparation of Carnoy's Solution
-
To prepare 100 ml of Carnoy's Solution, mix the following:
-
Absolute Ethanol: 60 ml
-
Chloroform: 30 ml
-
Glacial Acetic Acid: 10 ml[8]
-
-
Mix the components thoroughly in a fume hood due to the volatile nature of chloroform. The solution should be prepared fresh.
III. Tissue Fixation Protocol
-
Place the fresh tissue sample into a labeled tissue cassette.
-
Immerse the cassette in Carnoy's Solution. Due to its rapid action, fixation times are generally short, often ranging from 1 to 4 hours depending on the tissue size.
-
After fixation, transfer the tissue directly to absolute ethanol for dehydration.
-
Proceed with tissue processing and embedding.
Visualizations
Experimental Workflow for Tissue Fixation
Caption: Workflow for histological tissue processing using acetic acid-based fixatives.
Signaling Pathway of Acetic Acid Fixation
Caption: Acetic acid's role in balancing fixation effects for optimal tissue preservation.
The concentration of acetic acid in histological fixatives is typically around 5%, though it can be higher in specific formulations like Carnoy's and Clarke's solutions. Its primary function is to preserve nuclear detail by precipitating DNA and to counteract the shrinkage caused by other fixative components. The choice of a specific acetic acid-containing fixative depends on the tissue type, the intended subsequent analyses (e.g., routine staining, immunohistochemistry), and the desired balance between nuclear and cytoplasmic preservation. The provided protocols offer a starting point for the effective use of these valuable fixatives in a research setting.
References
- 1. patholjournal.com [patholjournal.com]
- 2. lidoc.paginas.ufsc.br [lidoc.paginas.ufsc.br]
- 3. flabslis.com [flabslis.com]
- 4. Preservation with Glacial Acetic Acid-Based Fixative An Effective Approach [ysxlglacialaceticacid.com]
- 5. stainsfile.com [stainsfile.com]
- 6. Popular Types of Fixatives used in Histopathology [leicabiosystems.com]
- 7. Types of Histology Fixatives [nsh.org]
- 8. nichd.nih.gov [nichd.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. biomedres.us [biomedres.us]
- 11. Effect of Fixatives and Fixation Period on Morphology and Immunohistochemistry of Feline Ovarian Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Recrystallization of Organic Compounds Using Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using acetic acid as a solvent for the recrystallization of organic compounds. This document outlines the properties of acetic acid as a solvent, its advantages and disadvantages, and detailed protocols for the purification of select organic compounds. Safety precautions required for handling glacial acetic acid are also emphasized.
Introduction to Acetic Acid as a Recrystallization Solvent
Glacial acetic acid is a versatile, polar protic solvent capable of dissolving a wide range of polar and non-polar organic compounds.[1] Its ability to form hydrogen bonds and its miscibility with various organic solvents make it a useful medium for the purification of solids by recrystallization.[2] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[3][4] By dissolving an impure solid in hot acetic acid and allowing it to cool, the desired compound can be induced to crystallize in a purer form, leaving impurities dissolved in the mother liquor.
Properties of Glacial Acetic Acid
| Property | Value |
| Molecular Formula | CH₃COOH |
| Molecular Weight | 60.05 g/mol |
| Boiling Point | 118 °C |
| Melting Point | 16.6 °C |
| Density | 1.049 g/mL |
| Dielectric Constant | 6.2 |
Advantages and Disadvantages
Advantages:
-
Good Solubilizing Power: Dissolves a variety of organic compounds.[1]
-
Versatility: Can be used for a range of polar and non-polar solutes.
-
Component of Solvent Mixtures: Often used in combination with water to fine-tune solvent properties.
Disadvantages:
-
Corrosive: Glacial acetic acid is corrosive and can cause severe skin burns and eye damage.
-
Pungent Odor: Has a strong, pungent odor, requiring use in a well-ventilated fume hood.
-
Potential for Reactions: As an acid, it can react with basic compounds.
-
Difficult to Remove: Its relatively high boiling point can make it difficult to remove from the purified crystals.
Data Presentation: Solubility of Organic Compounds in Acetic Acid
The selection of an appropriate recrystallization solvent is guided by the solubility of the target compound at different temperatures. Ideally, the compound should have high solubility in the hot solvent and low solubility in the cold solvent.
Table 1: Solubility of Benzoic Acid in Glacial Acetic Acid
| Temperature (°C) | Solubility ( g/100 g Acetic Acid) |
| 20 | 36.5 |
| 30 | 47.2 |
| 40 | 61.3 |
| 50 | 79.8 |
| 60 | 104.5 |
| 70 | 137.8 |
| 80 | 182.5 |
Experimental Protocols
Safety Precaution: All manipulations involving glacial acetic acid must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat. An eyewash station and safety shower should be readily accessible.
Recrystallization of Benzoic Acid from Acetic Acid
This protocol is for the purification of benzoic acid using glacial acetic acid as the solvent.
Methodology:
-
Dissolution: In a 100 mL Erlenmeyer flask, add 2.0 g of impure benzoic acid. To this, add 5 mL of glacial acetic acid.
-
Heating: Gently heat the mixture on a hot plate while stirring with a glass rod. Continue to add small portions of hot glacial acetic acid until the benzoic acid is completely dissolved. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (spatula tip) of activated charcoal to the solution and then reheat it to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature on a heat-insulating surface. Once the solution has reached room temperature, further cool the flask in an ice-water bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to help remove residual acetic acid.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
Recrystallization of Acetanilide (B955) from Acetic Acid (Adapted Protocol)
This adapted protocol is based on the known solubility of acetanilide in polar solvents and general recrystallization procedures.
Methodology:
-
Dissolution: In a 100 mL Erlenmeyer flask, place 2.0 g of impure acetanilide. Add 10 mL of glacial acetic acid.
-
Heating: Heat the mixture on a hot plate with stirring. Add more glacial acetic acid in small portions until the acetanilide fully dissolves.
-
Decolorization (Optional): If the solution has a noticeable color, remove it from the heat, allow it to cool for a moment, and then add a small quantity of activated charcoal. Reheat the solution to boiling.
-
Hot Filtration: If necessary, perform a hot gravity filtration to remove the charcoal and any other insoluble materials.
-
Crystallization: Let the filtrate cool to room temperature undisturbed. After initial crystal formation, place the flask in an ice-water bath to enhance the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a minimal amount of cold water.
-
Drying: Allow the crystals to dry completely.
Recrystallization of p-Nitroaniline from Acetic Acid (Adapted Protocol)
This protocol is adapted from synthesis procedures where glacial acetic acid is used as a solvent for p-nitroaniline.
Methodology:
-
Dissolution: In a 100 mL Erlenmeyer flask, add 1.5 g of impure p-nitroaniline. Add 15 mL of glacial acetic acid.
-
Heating: Gently heat the mixture on a hot plate while stirring until all the p-nitroaniline has dissolved.
-
Decolorization (Optional): For colored solutions, remove from heat, cool slightly, add a small amount of activated charcoal, and reheat to boiling.
-
Hot Filtration: If required, filter the hot solution by gravity to remove insoluble impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature. To further promote crystallization, cool the flask in an ice-water bath.
-
Isolation of Crystals: Isolate the purified crystals using vacuum filtration.
-
Washing: Wash the crystals with a small volume of cold ethanol.
-
Drying: Dry the purified p-nitroaniline crystals thoroughly.
Visualizations
Caption: General workflow for recrystallization.
Caption: Key solvent properties for successful recrystallization.
References
Preparation of Acetic Acid-Based Buffers for Enzyme Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetic acid-based buffers, commonly known as acetate (B1210297) buffers, are essential reagents in a wide array of biochemical and molecular biology applications, particularly in enzyme assays. These buffers are effective in maintaining a stable pH in the acidic range, which is critical for the optimal activity and stability of many enzymes. An acetate buffer system consists of a weak acid, acetic acid (CH₃COOH), and its conjugate base, the acetate ion (CH₃COO⁻), typically introduced as a salt like sodium acetate (CH₃COONa). The buffering capacity of this system is centered around the pKa of acetic acid, which is approximately 4.76. This makes acetate buffers most effective in the pH range of 3.6 to 5.6.[1][2] The choice of a suitable buffer is paramount for the success of enzyme assays, as incorrect pH can lead to reduced enzyme activity or even irreversible denaturation.[3]
This document provides detailed protocols and application notes for the preparation of acetic acid-based buffers tailored for enzyme assays. It includes quantitative data for preparing buffers of various pH values and molarities, detailed experimental procedures, and visual diagrams to facilitate understanding of the underlying principles and workflows.
Data Presentation: Acetate Buffer Preparation Tables
The preparation of acetate buffers can be achieved by either mixing a solution of acetic acid with a solution of an acetate salt or by partially neutralizing an acetic acid solution with a strong base like sodium hydroxide (B78521). The Henderson-Hasselbalch equation is a fundamental tool for calculating the required concentrations of the acidic and basic components to achieve a desired pH.[4][5]
Henderson-Hasselbalch Equation:
pH = pKa + log ( [A⁻] / [HA] )
Where:
-
pH is the desired buffer pH
-
pKa is the acid dissociation constant of acetic acid (approx. 4.76)
-
[A⁻] is the molar concentration of the conjugate base (acetate)
-
[HA] is the molar concentration of the weak acid (acetic acid)
The following tables provide pre-calculated volumes and masses for the preparation of common acetate buffers.
Table 1: Preparation of 0.1 M Acetate Buffer by Mixing Stock Solutions
This table specifies the volumes of 0.1 M acetic acid and 0.1 M sodium acetate stock solutions required to prepare 100 mL of a 0.1 M acetate buffer at various pH values.
| Desired pH | Volume of 0.1 M Acetic Acid (mL) | Volume of 0.1 M Sodium Acetate (mL) |
| 3.6 | 46.3 | 3.7 |
| 3.8 | 44.0 | 6.0 |
| 4.0 | 41.0 | 9.0 |
| 4.2 | 36.8 | 13.2 |
| 4.4 | 30.5 | 19.5 |
| 4.6 | 25.5 | 24.5 |
| 4.8 | 20.0 | 30.0 |
| 5.0 | 14.8 | 35.2 |
| 5.2 | 10.5 | 39.5 |
| 5.4 | 8.8 | 41.2 |
| 5.6 | 4.8 | 45.2 |
Data adapted from Gomori, 1955.
Table 2: Preparation of Acetate Buffers of Varying Molarity and pH from Solid Reagents
This table provides the required mass of sodium acetate (or sodium acetate trihydrate) and volume of glacial acetic acid to prepare 1 L of buffer solution.
| Desired Buffer | Mass of Sodium Acetate (anhydrous, MW: 82.03 g/mol ) (g) | Mass of Sodium Acetate Trihydrate (MW: 136.08 g/mol ) (g) | Volume of Glacial Acetic Acid (mL) | Final Volume (L) |
| 0.1 M, pH 4.5 | 2.41 | 4.00 | 3.50 | 1 |
| 1.0 M, pH 5.0 | 41.02 | 68.04 | 29.50 | 1 |
| 0.2 M, pH 5.2 | - | 21.80 | 2.30 | 1 |
| 0.1 M, pH 5.0 | 5.772 | - | 1.778 | 1 |
Note: The exact amount of acid/base for pH adjustment may vary slightly. It is always recommended to verify the final pH with a calibrated pH meter.
Experimental Protocols
This section provides detailed methodologies for the preparation of a commonly used acetate buffer.
Protocol 1: Preparation of 1 L of 0.1 M Sodium Acetate Buffer, pH 5.0
Materials:
-
Sodium acetate trihydrate (CH₃COONa·3H₂O, MW: 136.08 g/mol )
-
Glacial acetic acid (CH₃COOH)
-
Deionized or distilled water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Beaker (1 L)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Volumetric flask (1 L)
Procedure:
-
Dissolve Sodium Acetate: Weigh out 11.8 g of sodium acetate trihydrate and add it to a beaker containing approximately 800 mL of deionized water.
-
Stir to Dissolve: Place the beaker on a magnetic stirrer and stir until the sodium acetate is completely dissolved.
-
Add Acetic Acid: Carefully add approximately 2.9 mL of glacial acetic acid to the solution.
-
pH Adjustment:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Place the pH electrode in the buffer solution and monitor the pH.
-
Adjust the pH to 5.0 by adding small increments of concentrated HCl to lower the pH or NaOH to raise the pH. Use a dropper for precise addition.
-
-
Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer components are transferred.
-
Bring to Volume: Add deionized water to the volumetric flask until the meniscus reaches the 1 L mark.
-
Homogenize: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.
-
Storage: Store the buffer in a clearly labeled, sealed container at room temperature or 4°C. Acetate buffers are generally stable for several months, but it is good practice to check the pH before use, especially after prolonged storage.
Visualizations
Diagram 1: Buffer Preparation Workflow
The following flowchart illustrates the general workflow for preparing an acetic acid-based buffer.
References
Application Note: Determination of Acetic Acid Concentration by Titration
This document provides a detailed protocol for the quantitative determination of acetic acid (CH₃COOH) concentration in an aqueous solution using titration with a standardized sodium hydroxide (B78521) (NaOH) solution. This acid-base titration method is a fundamental analytical technique widely used in research, quality control, and various stages of drug development for its precision and reliability.
Principle of the Assay
The determination of acetic acid concentration is based on a neutralization reaction between a weak acid (acetic acid) and a strong base (sodium hydroxide). The reaction proceeds in a 1:1 stoichiometric ratio, as shown in the chemical equation below:
CH₃COOH (aq) + NaOH (aq) → CH₃COONa (aq) + H₂O (l)
A sodium hydroxide solution of a precisely known concentration (the titrant) is incrementally added from a buret to a known volume of the acetic acid solution (the analyte).[1] An indicator, phenolphthalein (B1677637), is used to signal the completion of the reaction. The endpoint is reached when all the acetic acid has been neutralized, indicated by a persistent faint pink color change in the solution.[2][3] The concentration of acetic acid is then calculated from the volume of NaOH solution required to reach this equivalence point.[1]
Standardization of Titrant
Sodium hydroxide is hygroscopic, meaning it readily absorbs moisture from the air, which makes it difficult to weigh accurately.[4] Therefore, an NaOH solution must be standardized against a primary standard to determine its exact concentration. Potassium hydrogen phthalate (B1215562) (KHP, C₈H₅KO₄) is an ideal primary standard because it is a stable, non-hygroscopic solid that can be weighed with high accuracy.[4][5] The standardization involves titrating a precisely weighed sample of KHP with the prepared NaOH solution.
Experimental Protocols
Protocol 1: Preparation and Standardization of ~0.1 M NaOH Solution
This protocol details the preparation of a sodium hydroxide solution with an approximate concentration of 0.1 M and its subsequent standardization using KHP.
Materials:
-
Sodium hydroxide (NaOH) pellets
-
Potassium hydrogen phthalate (KHP), analytical grade, dried
-
Phenolphthalein indicator solution (0.5% in ethanol)
-
Deionized (DI) water, boiled and cooled (to remove dissolved CO₂)
-
500 mL Volumetric flask
-
250 mL Erlenmeyer flasks (x3)
-
50 mL Buret
-
Analytical balance
-
Funnel, Buret clamp, Ring stand
Procedure:
-
Preparation of ~0.1 M NaOH Solution:
-
Accurately weigh approximately 2.0 g of NaOH pellets.[6] Caution: NaOH is corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE).[7]
-
Transfer the NaOH pellets to a 500 mL volumetric flask containing about 250 mL of boiled, cooled DI water.
-
Swirl the flask gently to dissolve the pellets. The dissolution is exothermic, so the solution will heat up.[7]
-
Once the solution has cooled to room temperature, dilute to the 500 mL mark with DI water. Stopper the flask and invert several times to ensure homogeneity.
-
-
Standardization against KHP:
-
Accurately weigh three separate samples of dried KHP, each between 0.3 g and 0.4 g, into three labeled 250 mL Erlenmeyer flasks.[4] Record the exact mass of each sample.
-
To each flask, add approximately 50 mL of DI water and 2-3 drops of phenolphthalein indicator.[4] Swirl gently to dissolve the KHP completely.
-
Rinse the 50 mL buret with a small amount of the prepared NaOH solution and then fill it, ensuring no air bubbles are in the tip.[1][5] Record the initial buret volume to the nearest 0.01 mL.
-
Titrate the first KHP sample by adding the NaOH solution from the buret while continuously swirling the flask.[8]
-
As the endpoint nears, the pink color will persist for longer periods.[2] Add the NaOH drop by drop until a faint pink color persists for at least 30 seconds. This is the endpoint.[9][10]
-
Record the final buret volume to the nearest 0.01 mL.
-
Repeat the titration for the other two KHP samples. The volumes of NaOH used for the three trials should agree within 0.2 mL.
-
Calculation of NaOH Molarity: The molarity of the NaOH solution is calculated using the following formula for each trial:
Molarity of NaOH (M) = (Mass of KHP (g)) / (Molar Mass of KHP (204.22 g/mol ) × Volume of NaOH (L))
Calculate the average molarity from the three replicate titrations.
Protocol 2: Determination of Acetic Acid Concentration
This protocol describes the titration of an acetic acid sample with the standardized NaOH solution.
Materials:
-
Standardized ~0.1 M NaOH solution
-
Acetic acid solution (analyte, e.g., vinegar)
-
Phenolphthalein indicator solution
-
DI water
-
250 mL Erlenmeyer flasks (x3)
-
10 mL Volumetric pipette
-
Pipette bulb
-
50 mL Buret
Procedure:
-
Sample Preparation:
-
Rinse a 10 mL volumetric pipette with a small amount of the acetic acid solution.
-
Using the pipette, transfer 10.00 mL of the acetic acid solution into a 250 mL Erlenmeyer flask.[11]
-
Add approximately 40 mL of DI water to the flask to increase the volume and make the endpoint easier to visualize.[2]
-
Add 2-3 drops of phenolphthalein indicator to the flask.[12]
-
-
Titration:
-
Refill the buret with the standardized NaOH solution and record the initial volume.
-
Titrate the acetic acid sample with the NaOH solution, swirling the flask continuously.
-
Proceed with the titration as described in Protocol 1 (steps 5-6), stopping when the first persistent faint pink color is observed.[2][12]
-
Record the final buret volume.
-
Repeat the titration for at least two more replicate samples.
-
Calculation of Acetic Acid Concentration: The molarity of the acetic acid solution is calculated based on the 1:1 stoichiometry of the reaction:
M (acid) × V (acid) = M (base) × V (base)
Therefore:
Molarity of Acetic Acid (M) = (Molarity of NaOH (M) × Volume of NaOH (L)) / Volume of Acetic Acid (L)
Calculate the average concentration from the replicate titrations.
Data Presentation
The quantitative data from the experiments should be recorded systematically.
Table 1: Standardization of Sodium Hydroxide (NaOH) Solution
| Trial | Mass of KHP (g) | Initial Buret Reading (mL) | Final Buret Reading (mL) | Volume of NaOH Used (mL) | Calculated Molarity of NaOH (mol/L) |
|---|---|---|---|---|---|
| 1 | 0.4085 | 0.10 | 20.12 | 20.02 | 0.0999 |
| 2 | 0.4102 | 20.12 | 40.30 | 20.18 | 0.0996 |
| 3 | 0.4077 | 0.15 | 20.10 | 19.95 | 0.1001 |
| Average | | | | | 0.0999 |
Table 2: Titration of Acetic Acid Solution
| Trial | Volume of Acetic Acid (mL) | Initial Buret Reading (mL) | Final Buret Reading (mL) | Volume of NaOH Used (mL) | Calculated Molarity of Acetic Acid (mol/L) |
|---|---|---|---|---|---|
| 1 | 10.00 | 0.52 | 15.22 | 14.70 | 0.1468 |
| 2 | 10.00 | 15.22 | 29.88 | 14.66 | 0.1464 |
| 3 | 10.00 | 0.21 | 14.90 | 14.69 | 0.1467 |
| Average | | | | | 0.1466 |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the entire process, from reagent preparation to the final determination of the acetic acid concentration.
Caption: Workflow for determining acetic acid concentration via titration.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. webassign.net [webassign.net]
- 3. gauthmath.com [gauthmath.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Chemistry 104: Standardization of Acid and Base Solutions [chem.latech.edu]
- 6. quora.com [quora.com]
- 7. How to Prepare a Sodium Hydroxide or NaOH Solution [thoughtco.com]
- 8. Sodium hydroxide preparation and standardization | PDF [slideshare.net]
- 9. ate.community [ate.community]
- 10. www1.lasalle.edu [www1.lasalle.edu]
- 11. Acetic Acid in Vinegar By Direct Titration Chemistry Tutorial [ausetute.com.au]
- 12. titrations.info [titrations.info]
Application Notes and Protocols for the Use of Glacial Acetic Acid in Non-Aqueous Titrations
For Researchers, Scientists, and Drug Development Professionals
Glacial acetic acid is a cornerstone of non-aqueous titrimetry, a vital analytical technique for quantifying substances that are either insoluble in water or are too weakly acidic or basic to yield sharp endpoints in aqueous solutions.[1][2][3] Its ability to act as a leveling solvent for weak bases makes it an indispensable tool in pharmaceutical analysis and quality control.[2][4] This document provides detailed application notes and standardized protocols for the use of glacial acetic acid in the non-aqueous titration of various compounds, particularly weak bases.
Principle of Non-Aqueous Titration in Glacial Acetic Acid
In non-aqueous titrations using glacial acetic acid, the solvent enhances the basicity of weak bases, allowing them to be titrated with a strong acid, typically perchloric acid.[2][5] Glacial acetic acid is a protogenic solvent, meaning it can donate a proton.[1] When a very strong acid like perchloric acid is dissolved in glacial acetic acid, the acetic acid acts as a base and becomes protonated, forming the onium ion (CH₃COOH₂⁺).[2] This onium ion is a very strong acidic species and will readily donate its proton to a weak base (B), as illustrated in the following reactions:
-
Formation of the Titrant: HClO₄ + CH₃COOH → ClO₄⁻ + CH₃COOH₂⁺[5]
-
Titration Reaction: B + CH₃COOH₂⁺ → BH⁺ + CH₃COOH[5]
This "leveling effect" of glacial acetic acid elevates the apparent strength of weak bases, resulting in a sharp and distinct endpoint that would be difficult or impossible to achieve in an aqueous medium.[2][4]
Applications in Pharmaceutical Analysis
Non-aqueous titrations in glacial acetic acid are widely employed in the pharmaceutical industry for the assay of a variety of active pharmaceutical ingredients (APIs) and their formulations.[6][7] This method is particularly useful for:
-
Weakly Basic Substances: Amines, nitrogen-containing heterocyclic compounds, and alkali salts of organic acids can be accurately quantified.[5][8]
-
Halide Salts of Weak Bases: The addition of mercuric acetate (B1210297) can facilitate the titration of halide salts by replacing the halide ion with the more basic acetate ion.[2][4]
-
Water-Insoluble Compounds: Many organic drugs that are insoluble in water can be readily dissolved in glacial acetic acid for analysis.[1]
Experimental Protocols
Protocol 1: Preparation and Standardization of 0.1 N Perchloric Acid in Glacial Acetic Acid
This protocol details the preparation of the titrant and its standardization against a primary standard, potassium hydrogen phthalate (B1215562) (KHP).
Materials:
-
Perchloric acid (HClO₄), ~70%
-
Glacial acetic acid (CH₃COOH), anhydrous
-
Acetic anhydride (B1165640) ((CH₃CO)₂O)
-
Potassium hydrogen phthalate (KHP), primary standard grade, dried at 120°C for 2 hours[9][10]
-
Crystal violet indicator solution (0.5% w/v in glacial acetic acid)[1]
Procedure for Preparation of 0.1 N Perchloric Acid:
-
In a suitable volumetric flask, mix 8.5 mL of perchloric acid with 500 mL of anhydrous glacial acetic acid and 25 mL of acetic anhydride.[6][11]
-
Stir the solution continuously and allow it to cool.[9]
-
Dilute the solution to 1000 mL with glacial acetic acid.[11]
-
Allow the solution to stand for 24 hours to ensure that the acetic anhydride has reacted with any water present.[9][11]
Procedure for Standardization:
-
Accurately weigh approximately 0.35 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.[11]
-
Add 2-3 drops of crystal violet indicator solution.[11]
-
Titrate with the prepared 0.1 N perchloric acid solution until the color of the indicator changes from violet to an emerald green.[11]
-
Perform a blank titration with 50 mL of glacial acetic acid and subtract the volume of titrant consumed from the sample titration.[9]
-
Calculate the normality of the perchloric acid solution. Each mL of 0.1 N perchloric acid is equivalent to 0.02042 g of potassium hydrogen phthalate.[11]
// Nodes A [label="Weigh KHP", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dissolve in Glacial Acetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add Crystal Violet Indicator", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Titrate with 0.1 N Perchloric Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Endpoint: Violet to Emerald Green", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Calculate Normality", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } caption { label = "Workflow for Standardization of Perchloric Acid"; fontsize = 10; fontname = "Arial"; }
Protocol 2: Assay of a Weak Base (e.g., Atenolol)
This protocol provides a general procedure for the quantification of a weakly basic drug substance.
Materials:
-
Atenolol (B1665814) sample (~400 mg)
-
Glacial acetic acid
-
Standardized 0.1 N Perchloric acid
-
Crystal violet indicator solution
Procedure:
-
Accurately weigh about 400 mg of the atenolol sample.[6]
-
Dissolve the sample in 50 mL of glacial acetic acid.[6]
-
Add 2 drops of crystal violet indicator solution and shake to dissolve.[6]
-
Titrate with standardized 0.1 N perchloric acid.[6]
-
The endpoint is reached when the color changes from blue to blue-green.[6]
-
Perform a blank titration and make any necessary corrections.[12]
-
Calculate the assay percentage.
// Nodes A [label="Weigh Drug Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dissolve in Glacial Acetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add Indicator", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Titrate with Standardized HClO4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Observe Endpoint Color Change", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Calculate Assay", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } caption { label = "General Workflow for the Assay of a Weak Base"; fontsize = 10; fontname = "Arial"; }
Protocol 3: Assay of a Halide Salt of a Weak Base (e.g., Ephedrine HCl)
This protocol is for the titration of halide salts, which requires an additional step to replace the halide ion.
Materials:
-
Ephedrine HCl sample
-
Glacial acetic acid
-
Mercuric acetate solution
-
Standardized 0.1 M Perchloric acid
-
Crystal violet indicator solution
Procedure:
-
Accurately weigh the Ephedrine HCl sample.
-
Dissolve the sample in glacial acetic acid.
-
Add mercuric acetate solution to replace the chloride ion with the acetate ion.[4]
-
Add a few drops of crystal violet indicator.[4]
-
Titrate with standardized 0.1 M perchloric acid.[4]
-
The endpoint is indicated by a color change from blue to blue-green.[4]
Quantitative Data Summary
The following table summarizes the equivalence factors for various pharmaceutical compounds when titrated with 0.1 N perchloric acid.
| Compound | Solvent System | Indicator | Endpoint Color Change | Equivalence Factor (g/mL of 0.1 N HClO₄) |
| Potassium Hydrogen Phthalate | Glacial Acetic Acid | Crystal Violet | Violet to Emerald Green | 0.02042[11] |
| Amitriptyline HCl | Glacial Acetic Acid, Mercuric Acetate | Crystal Violet | Green | 0.03139[13] |
| Methacholine Chloride | Glacial Acetic Acid, Mercuric Acetate | Crystal Violet | Blue-Green | 0.01957[12][13] |
| Methyldopa | Anhydrous Formic Acid, Glacial Acetic Acid, Dioxane | Crystal Violet | Not specified | 0.02112[12][13] |
| Metronidazole | Glacial Acetic Acid | Crystal Violet | Pale Green | 0.01712[3] |
Endpoint Determination
The endpoint of the titration can be determined either visually using an indicator or potentiometrically.
-
Visual Indicators: Crystal violet is a commonly used indicator, changing from violet (basic) through blue and green to yellow-green (acidic).[12][14] Other indicators include methyl red and 1-naphtholbenzein.[1][4]
-
Potentiometric Titration: A pH electrode with a suitable electrolyte (e.g., lithium chloride in ethanol) can be used to detect the equivalence point, which is observed as a sharp jump in potential.[5] This method is particularly useful for colored solutions or when a more precise endpoint is required.
// Nodes Solvent [label="Glacial Acetic Acid\n(Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Titrant [label="Perchloric Acid\n(Strong Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Onium [label="Onium Ion (CH3COOH2+)\n(Actual Titrant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyte [label="Weak Base\n(Analyte)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Protonated Base (BH+)\n+ Acetic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Solvent -> Onium [label="protonated by"]; Titrant -> Onium [label="reacts with"]; Onium -> Product [label="titrates"]; Analyte -> Product [label="is protonated to form"]; } caption { label = "Logical Relationship in Non-Aqueous Titration"; fontsize = 10; fontname = "Arial"; }
Safety Precautions
-
Perchloric acid is a strong oxidizing agent and should be handled with care.[11] The reaction between perchloric acid and acetic anhydride can be explosive if not handled correctly; the perchloric acid should be well diluted with glacial acetic acid before adding acetic anhydride.[4][12]
-
Glacial acetic acid and other solvents used in non-aqueous titrations are often flammable and toxic. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE).[10]
References
- 1. Notes on Types of Non-Aqueous Titration and their Significance [unacademy.com]
- 2. Nonaqueous_titration [chemeurope.com]
- 3. viper.ac.in [viper.ac.in]
- 4. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 5. lcms.cz [lcms.cz]
- 6. pharmaguru.co [pharmaguru.co]
- 7. reagent.co.uk [reagent.co.uk]
- 8. digicollections.net [digicollections.net]
- 9. Preparation and Standardization of 0.1 N Perchloric acid | Pharmaguideline [pharmaguideline.com]
- 10. pharmaupdater.com [pharmaupdater.com]
- 11. pharmaguddu.com [pharmaguddu.com]
- 12. nsdl.niscpr.res.in [nsdl.niscpr.res.in]
- 13. brainkart.com [brainkart.com]
- 14. copbela.org [copbela.org]
Acetic Acid as a Catalyst in Esterification Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental reaction in organic chemistry, crucial for the synthesis of a wide array of compounds, including active pharmaceutical ingredients (APIs), prodrugs, solvents, and fragrances. The reaction typically involves the condensation of a carboxylic acid and an alcohol. This process is often slow and requires a catalyst to proceed at a practical rate. While strong mineral acids like sulfuric acid are the conventional catalysts for the Fischer esterification, acetic acid itself can participate in the reaction not only as a reactant but also, under certain conditions, as a catalyst. This phenomenon is known as autocatalysis.
This document provides detailed application notes on the role of acetic acid in esterification, covering both its traditional role as a reactant in the presence of a strong acid catalyst and its function as an autocatalyst. Detailed experimental protocols and quantitative data are presented to guide researchers in applying these principles in a laboratory setting.
The Role of an Acid Catalyst in Fischer Esterification
The archetypal acid-catalyzed esterification is the Fischer esterification. In this equilibrium reaction, a carboxylic acid reacts with an alcohol to form an ester and water. The presence of an acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.
The general mechanism for the acid-catalyzed esterification of acetic acid is depicted below:
Quantitative Data on Esterification Reactions
The yield of an esterification reaction is highly dependent on the reaction conditions. The following table summarizes the yields of various esters from acetic acid under different catalytic conditions and reactant ratios.
| Alcohol | Catalyst | Molar Ratio (Alcohol:Acetic Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethanol | H₂SO₄ | 1:1 | Reflux | 1 | ~65 | [1] |
| Ethanol | H₂SO₄ | 10:1 | Reflux | 1 | ~97 | [1] |
| n-Butanol | H₂SO₄ (on SCBA) | 3:1 | Not Specified | 2 | 70.5 | [2] |
| Benzyl Alcohol | H₂SO₄ (on SCBA) | 3:1 | Not Specified | 2 | 90.8 | [2] |
| n-Amyl Alcohol | H₂SO₄ (on SCBA) | 3:1 | Not Specified | 2 | 98 | [2] |
| Isopropanol (B130326) | Amberlyst 15 | 1:1 | 80 | 7 | ~60 | [3] |
Acetic Acid as an Autocatalyst
While less efficient than strong mineral acids, acetic acid can catalyze its own esterification. In this autocatalytic process, a molecule of acetic acid acts as the proton donor to activate another molecule of acetic acid. This type of reaction is typically much slower than those catalyzed by strong acids and may require higher temperatures or longer reaction times to achieve significant conversion.
The autocatalytic effect is more pronounced in the absence of any other acid catalyst. The reaction rate is dependent on the concentration of acetic acid itself, leading to a complex kinetic profile where the reaction rate may increase as the reaction begins and the concentration of the catalytic species is at its highest.
Due to the lower catalytic efficiency, detailed protocols focusing solely on the autocatalysis of simple aliphatic esters are less common in the literature compared to strongly acid-catalyzed reactions. However, the principle is important in industrial processes where the addition of a strong, corrosive acid might be undesirable.
Experimental Protocols
The following protocols provide a framework for conducting esterification reactions. A standard protocol using a strong acid catalyst is provided for the synthesis of isopropyl acetate (B1210297). This is followed by a discussion and suggested modifications to study the autocatalytic effect of acetic acid.
Protocol 1: Synthesis of Isopropyl Acetate using a Strong Acid Catalyst
This protocol is adapted from studies on the esterification of acetic acid with isopropanol using a solid acid resin catalyst.[3]
Materials:
-
Acetic acid (glacial)
-
Isopropanol
-
Amberlyst 15 (or other acidic ion-exchange resin)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine acetic acid (e.g., 0.5 mol), isopropanol (e.g., 0.5 mol for a 1:1 molar ratio), and Amberlyst 15 (e.g., 5-10 wt% of total reactants).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction temperature will be in the range of 80-90°C.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by gas chromatography (GC) or titration to determine the conversion of acetic acid. Continue the reflux for a predetermined time (e.g., 4-8 hours) or until the reaction reaches equilibrium.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter to remove the solid acid catalyst.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Purify the crude isopropyl acetate by simple distillation, collecting the fraction boiling at approximately 88-90°C.
-
Characterization: Confirm the identity and purity of the product using techniques such as GC, NMR, and IR spectroscopy.
Investigating the Autocatalytic Effect of Acetic Acid
To study the autocatalytic role of acetic acid, the above protocol can be modified as follows:
-
Omission of Strong Acid Catalyst: The primary modification is the exclusion of the Amberlyst 15 catalyst. The reaction mixture will consist only of acetic acid and the alcohol.
-
Reaction Conditions: Due to the weaker catalytic activity of acetic acid, higher temperatures and significantly longer reaction times will likely be necessary to achieve a measurable conversion. It is advisable to run the reaction for an extended period (e.g., 24 hours or more), with regular monitoring.
-
Excess Acetic Acid: To enhance the catalytic effect, a higher molar ratio of acetic acid to alcohol can be employed (e.g., 2:1 or 3:1).
-
Control Experiment: A parallel experiment with a non-acidic carboxylic acid of similar steric bulk could be considered as a negative control to further isolate the catalytic effect of the acidic proton of acetic acid.
By comparing the conversion rates and yields of the reaction with and without the strong acid catalyst, the extent of acetic acid's autocatalysis can be quantified.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for an esterification experiment and the logical relationship of the components in an autocatalyzed reaction.
Conclusion
Acetic acid plays a dual role in esterification reactions. While it is fundamentally a reactant, it also exhibits autocatalytic activity, enabling the reaction to proceed even in the absence of a strong acid catalyst. However, for practical laboratory and industrial synthesis, the use of a strong acid catalyst like sulfuric acid or an acidic resin is generally preferred to achieve higher reaction rates and yields. The provided protocols offer a basis for both the efficient synthesis of esters using conventional catalysis and for the investigation of the more nuanced role of acetic acid as an autocatalyst. Understanding these principles is essential for researchers in the fields of chemistry and drug development for the rational design and optimization of ester synthesis.
References
Troubleshooting & Optimization
How to prevent tissue shrinkage when using acetic acid as a fixative.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing tissue shrinkage when using fixatives containing acetic acid.
Frequently Asked Questions (FAQs)
Q1: Does acetic acid cause tissue shrinkage during fixation?
A1: Contrary to a common misconception, glacial acetic acid does not cause tissue shrinkage; it actually induces swelling of collagen and other tissue elements.[1][2][3] It is frequently incorporated into fixative mixtures to counteract the shrinking effects of other components like ethanol (B145695), picric acid, or formaldehyde.[1][4][5][6][7] For instance, in Bouin's solution, the swelling caused by acetic acid balances the shrinkage induced by picric acid.[7][8][9]
Q2: Why is acetic acid included in fixative solutions?
A2: Acetic acid is included in fixative formulations for several reasons:
-
To counteract shrinkage: As mentioned, its primary role in many mixtures is to balance the shrinkage caused by other reagents, such as ethanol or picric acid.[1][6][8]
-
Excellent nuclear preservation: Acetic acid is highly effective at precipitating nucleoproteins, leading to excellent preservation of nuclear details, including chromatin.[1][3][10]
-
Rapid penetration: It penetrates tissues very quickly, which is advantageous for ensuring timely fixation.[1][2]
Q3: What are the disadvantages of using acetic acid in fixation?
A3: While beneficial for counteracting shrinkage and preserving nuclei, acetic acid has some drawbacks:
-
Lysis of red blood cells: Fixatives containing acetic acid will destroy red blood cells.[1]
-
Poor protein fixation: It does not fix proteins well and can cause them to swell.[1][2][3]
-
Potential for tissue damage if used alone: If used as the sole fixing agent, the swelling it causes can lead to significant tissue shrinkage during subsequent dehydration steps.[3] For this reason, it is almost always used in a compound fixative.
Troubleshooting Guide: Tissue Shrinkage in Acetic Acid-Containing Fixatives
If you are experiencing tissue shrinkage when using a fixative containing acetic acid, the issue likely lies with the other components of the fixative or the overall fixation protocol.
Problem: Excessive tissue shrinkage observed after fixation and processing.
Possible Causes & Solutions:
-
Imbalance in Fixative Components: The concentration of shrinking agents (e.g., ethanol, picric acid) may be too high relative to the concentration of acetic acid.
-
Solution: Adjust the formulation of your fixative. For example, when preparing an ethanol-acetic acid fixative, you might need to increase the proportion of acetic acid. However, be mindful that this can lead to excessive swelling if not balanced correctly.
-
-
Inappropriate Fixative for the Tissue Type: Some tissues are more prone to shrinkage than others. A fixative that works well for one tissue type may not be suitable for another.
-
Solution: Consult literature for recommended fixatives for your specific tissue of interest. For delicate tissues, a fixative with a good balance of swelling and shrinking agents, like Bouin's solution, might be appropriate.[8]
-
-
Prolonged Fixation Time: Leaving tissues in certain fixatives for too long can lead to excessive hardening and shrinkage.[8]
-
Dehydration Effects: The dehydration steps following fixation are a major cause of tissue shrinkage.
-
Solution: Ensure a gradual dehydration process using a graded series of alcohols. Avoid transferring tissue directly from a low concentration of alcohol to a high concentration.
-
Experimental Protocols: Common Acetic Acid-Containing Fixatives
Below are the formulations for several common fixatives that include acetic acid to control tissue dimensions.
| Fixative Solution | Component 1 | Component 2 | Component 3 | Component 4 | Primary Application |
| Bouin's Solution | Saturated Aqueous Picric Acid | 40% Formaldehyde | Glacial Acetic Acid | - | Good for connective tissue and trichrome staining. Balances shrinkage from picric acid.[4][8] |
| 75 ml | 25 ml | 5 ml | |||
| Carnoy's Fluid | Absolute Ethanol | Chloroform | Glacial Acetic Acid | - | Rapidly penetrates; good for nucleic acids. Acetic acid counteracts ethanol-induced shrinkage.[8] |
| 60 ml | 30 ml | 10 ml | |||
| Zenker's Fixative | Mercuric Chloride | Potassium Dichromate | Distilled Water | Glacial Acetic Acid (add before use) | Excellent for nuclear detail and blood-forming organs.[4][11] |
| 5 g | 2.5 g | 100 ml | 5 ml | ||
| Ethanol-Acetic Acid-Formol Saline | Ethanol | Glacial Acetic Acid | 40% Formaldehyde | Saline | Good penetration and minimal shrinkage after paraffin (B1166041) embedding.[12][13] |
| 40 ml | 5 ml | 10 ml | 45 ml | ||
| Form-Acetic | 10% Neutral Buffered Formalin | Glacial Acetic Acid | - | - | Reduces shrinkage artifacts seen with formalin alone.[14] |
| 95 ml | 5 ml |
Visualizing the Workflow and Logic
To better understand the decision-making process for troubleshooting tissue shrinkage, refer to the following diagrams.
Caption: Troubleshooting workflow for addressing tissue shrinkage.
Caption: The balancing act of components in a compound fixative.
References
- 1. Uncommon Fixatives: Fixation with Ethanol, Acetone, Picric Acid & More [leicabiosystems.com]
- 2. patholjournal.com [patholjournal.com]
- 3. stainsfile.com [stainsfile.com]
- 4. Types of Histology Fixatives [nsh.org]
- 5. Saaeda [saaeda.com]
- 6. How To Improve Your Histology Fixation Process [boekelsci.com]
- 7. lidoc.paginas.ufsc.br [lidoc.paginas.ufsc.br]
- 8. Evaluation of Histomorphometric Changes in Tissue Architecture in Relation to Alteration in Fixation Protocol – An Invitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. Formulating a Fixative Using Glacial Acetic Acid for Enhanced Tissue Preservation [ysxlglacialaceticacid.com]
- 11. Fixative Protocols and Recipes - IHC WORLD [ihcworld.com]
- 12. researchgate.net [researchgate.net]
- 13. An ethanol-acetic acid-formol saline fixative for routine use with special application to the fixation of non-perfused rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fixation in Form-Acetic allows hyaluronic acid detection in mouse ovaries - PMC [pmc.ncbi.nlm.nih.gov]
Common sources of error in acetic acid titration experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common sources of error in acetic acid titration experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My calculated concentration of acetic acid is consistently higher than expected. What are the likely causes?
An artificially high calculated concentration of acetic acid often results from systematic errors that lead to a larger recorded volume of titrant (e.g., sodium hydroxide). Here are the primary culprits:
-
Overshooting the Endpoint: The most common error is adding too much titrant, causing the indicator to change color permanently and significantly past the actual equivalence point.[1][2] The endpoint is the observed color change, while the equivalence point is the theoretical point of complete reaction.[3][4] A distinct, persistent color change, not a dark or saturated one, indicates the endpoint.[5]
-
Incorrect Indicator Choice: Using an indicator that changes color at a pH significantly different from the equivalence point pH of the acetic acid-strong base titration (which is slightly basic) can lead to systematic error.[3] For an acetic acid titration with a strong base like NaOH, phenolphthalein (B1677637) is a suitable choice as its color change occurs in the appropriate pH range (pH 8.2-10).[5]
-
Titrant Concentration Issues: If the titrant (e.g., NaOH) is less concentrated than stated, a larger volume will be required to neutralize the acid, leading to a falsely high calculated concentration for the acetic acid. This can happen if the NaOH solution has absorbed atmospheric carbon dioxide, forming sodium carbonate, which is a weaker base.[5][6]
Q2: My results are not reproducible across different trials. What could be causing this random error?
Poor reproducibility, or random error, points to inconsistencies in the experimental procedure.[1][7] Key areas to investigate include:
-
Inconsistent Endpoint Determination: The subjective nature of observing the indicator's color change can lead to variations between titrations.[8][9] Different analysts may interpret the "first persistent pink" differently.
-
Parallax Error: Misreading the burette volume by viewing the meniscus from an angle rather than at eye level will introduce random errors.[1][8] However, if the eye level is consistently wrong in the same way, it becomes a systematic error.[1]
-
Improper Glassware Use:
-
Burette: Failure to remove air bubbles from the burette tip before starting will result in an inaccurate initial volume reading.[10]
-
Pipette: Incorrectly using the volumetric pipette to measure the acetic acid sample, such as blowing out the last drop when it's not calibrated for that ("to deliver"), will lead to an inaccurate sample volume.[8]
-
-
Insufficient Swirling: Not adequately mixing the solution after each addition of titrant can create localized areas of high base concentration, leading to a premature and transient color change, which can confuse the determination of the true endpoint.[9]
Q3: How does atmospheric CO₂ affect my acetic acid titration?
Sodium hydroxide (B78521) (NaOH), a common titrant for acetic acid, readily reacts with carbon dioxide (CO₂) from the atmosphere to form sodium carbonate (Na₂CO₃).[5][6] This presents a significant source of error:
-
Altered Titrant Stoichiometry: The presence of carbonate in the NaOH titrant means that the solution contains two bases (hydroxide and carbonate).[6] This changes the stoichiometry of the neutralization reaction and can lead to inaccurate results, often requiring more titrant and causing the calculated acid concentration to be higher than the actual value.[11]
-
Fading Endpoint: Dissolved CO₂ in the analyte solution (the diluted vinegar) can form carbonic acid (H₂CO₃).[12] This weak acid will also be titrated by the NaOH, which can cause the pink color of the phenolphthalein indicator to appear and then fade as the carbonic acid is neutralized, making the endpoint difficult to determine accurately.[12]
Troubleshooting Tip: To minimize CO₂ contamination, use freshly prepared and standardized NaOH solutions. Store NaOH solutions in tightly sealed containers, potentially with a CO₂-absorbing agent like soda lime or ascarite.[6]
Q4: What is the difference between the "endpoint" and the "equivalence point," and why is it a source of error?
Understanding this distinction is critical for accurate titrations.[3][4]
-
Equivalence Point: This is a theoretical point where the moles of the titrant added are stoichiometrically equal to the moles of the analyte in the sample.[4][13] It's the actual point of complete chemical reaction.
-
Endpoint: This is the practical, observed point in the experiment where the indicator undergoes a visible change (e.g., color change).[4][14]
The discrepancy between these two points is the titration error .[4][14][15] The goal is to select an indicator where the endpoint is as close as possible to the equivalence point.[16] For the titration of a weak acid (acetic acid) with a strong base (NaOH), the equivalence point occurs at a pH slightly above 7. Phenolphthalein is a suitable indicator because its color change brackets this pH.[5]
Experimental Protocols & Best Practices
To minimize errors, adhere to the following best practices:
Preparation and Standardization of Titrant (0.1 M NaOH)
-
Preparation: Use boiled, deionized water (to expel dissolved CO₂) to prepare the NaOH solution.
-
Storage: Store the NaOH solution in a tightly sealed polyethylene (B3416737) bottle to prevent CO₂ absorption.[6]
-
Standardization: The concentration of the prepared NaOH solution must be accurately determined by titrating it against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP), which should be dried beforehand.[17]
Titration Procedure
-
Glassware Preparation:
-
Sample Preparation:
-
Use a calibrated volumetric pipette to transfer a precise volume (e.g., 5.00 mL) of the acetic acid solution into a clean Erlenmeyer flask.[18]
-
Add a few drops of phenolphthalein indicator.[19] If the sample is colored, you may need to dilute it with deionized water to better visualize the color change.[5]
-
-
Performing the Titration:
-
Record the initial volume of the NaOH in the burette to two decimal places, ensuring your eye is level with the meniscus to avoid parallax error.[1]
-
Add the NaOH titrant slowly, swirling the flask continuously to ensure thorough mixing.[18]
-
As the endpoint approaches, the pink color will persist for longer periods.[18] At this stage, add the titrant drop by drop.[20]
-
The endpoint is reached when the first faint, pale pink color persists for at least 30 seconds after swirling.[20]
-
Record the final volume from the burette.
-
-
Replication: Perform at least three titrations until you obtain results that are in close agreement (e.g., within 0.20 mL of each other).[21]
Data Presentation
Table 1: Example Burette Tolerances (Class A)
| Burette Capacity (mL) | Subdivision (mL) | Tolerance (± mL) |
| 10 | 0.05 | 0.02 |
| 25 | 0.10 | 0.03 |
| 50 | 0.10 | 0.05 |
| 100 | 0.20 | 0.10 |
| Note: This table provides typical values for Class A volumetric glassware. The actual tolerance is marked on the specific piece of equipment.[17] Using Class A glassware minimizes systematic errors related to volume measurement. |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common errors in acetic acid titration.
Caption: Troubleshooting workflow for identifying titration errors.
References
- 1. chemistry - titration and sources of error [dynamicscience.com.au]
- 2. wyzant.com [wyzant.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Endpoint vs Equivalence Point in Titration: Key Differences Explained [vedantu.com]
- 5. titrations.info [titrations.info]
- 6. mt.com [mt.com]
- 7. mt.com [mt.com]
- 8. titrations.info [titrations.info]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. How to avoid titration errors in your lab | Metrohm [metrohm.com]
- 11. homework.study.com [homework.study.com]
- 12. How does CO2 affect titration class 11 chemistry CBSE [vedantu.com]
- 13. Determining the Molar Concentration of Vinegar by Titration [web.lemoyne.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. web.colby.edu [web.colby.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. sciencing.com [sciencing.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. alameda.edu [alameda.edu]
- 20. youtube.com [youtube.com]
- 21. kbcc.cuny.edu [kbcc.cuny.edu]
How to improve product yield in Fischer esterification with acetic acid.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the product yield in Fischer esterification reactions involving acetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Fischer esterification of acetic acid, providing potential causes and actionable solutions.
Q1: My Fischer esterification reaction is resulting in a low yield. What are the common causes?
A low product yield in a Fischer esterification is a frequent issue that can stem from several factors related to the reversible nature of the reaction.[1]
-
Presence of Water: The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants (acetic acid and alcohol), thereby reducing the ester yield.[1][2][3] This includes any water initially present in the reagents or solvents.
-
Equilibrium Limitations: The Fischer esterification is an equilibrium-controlled reaction.[4] Without any intervention to shift the equilibrium, the reaction will not proceed to completion, and a mixture of reactants and products will remain.
-
Suboptimal Reactant Ratio: Using equimolar amounts of acetic acid and the alcohol will likely result in an incomplete reaction, as the equilibrium will be established before all reactants are consumed.
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate, and the reaction may not reach equilibrium within the allotted time.
-
Low Reaction Temperature: The reaction rate is temperature-dependent. A temperature that is too low will lead to a very slow conversion rate.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach equilibrium or completion.
Q2: How can I effectively shift the reaction equilibrium to favor ester formation?
To maximize the yield, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by applying Le Chatelier's principle in two primary ways:
-
Using an Excess of a Reactant: Employing a large excess of one of the reactants, typically the less expensive one (often the alcohol), will drive the equilibrium towards the formation of the ester. In many cases, the alcohol can be used as the solvent to ensure a significant excess.
-
Removal of Water: Continuously removing water as it is formed is a highly effective method to push the reaction to completion.
Q3: What are the most effective laboratory methods for removing water during the reaction?
Several techniques can be employed to remove the water byproduct from the reaction mixture:
-
Azeotropic Distillation with a Dean-Stark Trap: This is a common and efficient method where the reaction is conducted in a solvent (like toluene (B28343) or benzene) that forms a low-boiling azeotrope with water. The azeotrope distills off, and upon condensation, the water separates from the immiscible solvent in the Dean-Stark trap and can be collected.
-
Use of a Drying Agent (Desiccant): A chemical drying agent, such as molecular sieves or anhydrous salts (e.g., magnesium sulfate), can be added directly to the reaction mixture to absorb water as it is formed.
-
Acid Catalyst as a Dehydrating Agent: Concentrated sulfuric acid, often used as the catalyst, also acts as a dehydrating agent, sequestering the water formed.
Q4: My reaction seems to have stopped, but the conversion is still low. What should I do?
If the reaction has stalled with low conversion, consider the following troubleshooting steps:
-
Check for Catalyst Deactivation: The acid catalyst could be neutralized if there are basic impurities in your starting materials. Consider adding a fresh portion of the catalyst.
-
Ensure Anhydrous Conditions: If not already doing so, implement a water removal strategy. If using a drying agent, ensure it is active. For instance, molecular sieves should be activated by heating prior to use.
-
Increase Reaction Temperature: If the reaction is being run at a moderate temperature, increasing it to the reflux temperature of the solvent can enhance the reaction rate.
-
Extend the Reaction Time: Monitor the reaction progress using a suitable technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine if more time is needed to reach equilibrium.
Frequently Asked Questions (FAQs)
Q1: Why is an acid catalyst necessary for Fischer esterification?
An acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial because it protonates the carbonyl oxygen of the acetic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol, thereby increasing the reaction rate.
Q2: What is the typical reaction time and temperature for Fischer esterification with acetic acid?
The reaction time and temperature can vary depending on the specific alcohol being used and the desired yield. Generally, reactions are conducted at reflux temperature, which is determined by the boiling point of the alcohol or an added solvent. Reaction times can range from a few hours to over 24 hours. Monitoring the reaction progress is the best way to determine the optimal time.
Q3: Can I use a base as a catalyst for this reaction?
No, a base cannot be used as a catalyst for Fischer esterification. A base would deprotonate the carboxylic acid to form a carboxylate anion. This anion is negatively charged and therefore not susceptible to nucleophilic attack by the alcohol.
Q4: How does the choice of alcohol affect the reaction?
Primary and secondary alcohols generally work well in Fischer esterification. Tertiary alcohols are more prone to elimination side reactions under acidic conditions. The steric hindrance of the alcohol can also affect the reaction rate.
Q5: How can I monitor the progress of my Fischer esterification reaction?
Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the ester product. Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction mixture.
Data Presentation
Table 1: Effect of Reactant Ratio on Ester Yield in the Esterification of Acetic Acid with Ethanol
| Molar Ratio (Ethanol:Acetic Acid) | Ester Yield at Equilibrium (%) |
| 1:1 | 65% |
| 10:1 | 97% |
| 100:1 | 99% |
Data sourced from a study mentioned in Master Organic Chemistry.
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of Acetic Acid with an Alcohol using Excess Alcohol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol (as the limiting reagent) and a significant excess of acetic acid (e.g., 4-fold excess).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The temperature should be maintained at the boiling point of the alcohol.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting alcohol is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water or a saturated sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst.
-
Extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and filter.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude ester can be further purified by distillation or column chromatography if necessary.
Protocol 2: Fischer Esterification using a Dean-Stark Apparatus for Water Removal
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add the carboxylic acid, the alcohol (in a slight excess, e.g., 1.2 equivalents), a suitable acid catalyst (e.g., p-toluenesulfonic acid), and a solvent that forms an azeotrope with water (e.g., toluene).
-
Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. Upon condensation, the denser water will collect at the bottom of the trap, while the solvent will overflow back into the reaction flask.
-
Completion: The reaction is typically complete when the theoretical amount of water has been collected in the trap.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Mandatory Visualization
Caption: Factors influencing Fischer esterification yield.
References
How to neutralize an acetic acid spill in the laboratory safely.
This guide provides troubleshooting, frequently asked questions, and protocols for the safe neutralization of acetic acid spills in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of glacial acetic acid?
Glacial acetic acid is a highly concentrated form of acetic acid (over 99.5%) and is a corrosive and flammable liquid.[1] Contact with skin or eyes can cause severe chemical burns.[1] Its vapors are also irritating to the respiratory system.[1]
Q2: What immediate actions should be taken in the event of an acetic acid spill?
For any spill, the first steps are to alert people in the immediate area and assess the situation.[2][3] For a small spill that you are trained to handle, ensure proper personal protective equipment is worn before proceeding with cleanup. For large spills (generally considered greater than 1 liter), evacuate the area, alert others, and contact your institution's Environmental Health and Safety (EH&S) department or emergency response team immediately.[3] If it is safe to do so, close the door to the affected area to contain vapors.[3]
Q3: What Personal Protective Equipment (PPE) is required for cleaning up an acetic acid spill?
Appropriate PPE is crucial for safety. This includes:
-
Eye Protection: Chemical splash goggles are essential. A face shield should be worn in situations with a high potential for splashing.[5][6]
-
Respiratory Protection: For larger spills or in poorly ventilated areas, a respirator with acid gas cartridges should be used.[1]
-
Protective Clothing: A lab coat or a chemical-resistant apron is necessary to protect from splashes.[1][2]
Q4: What are the first aid procedures for acetic acid exposure?
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek prompt medical attention.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately.[7] If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Q5: What are suitable neutralizing agents for acetic acid?
Common and effective neutralizing agents for acetic acid spills include sodium bicarbonate (baking soda), sodium carbonate (soda ash), and calcium carbonate.[6][9] Commercial spill kits for acids will also contain suitable neutralizing and absorbent materials.[10][11]
Q6: How can I tell when the acetic acid has been neutralized?
The neutralization of acetic acid with a carbonate-based neutralizer will produce carbon dioxide gas, which results in fizzing or bubbling.[6] Continue to slowly add the neutralizing agent until the fizzing stops.[6] After the reaction has ceased, the pH of the mixture should be tested with pH paper to ensure it is in the neutral range (approximately 6-8).[6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Fizzing is very rapid and splashing occurs. | Neutralizer was added too quickly. | Apply the neutralizer gradually, especially at the beginning of the process, to control the rate of reaction.[6] |
| The spill area is still acidic after fizzing has stopped. | Insufficient neutralizer was added. | Add more neutralizer in small increments until a pH of 6-8 is achieved, as confirmed by pH paper. |
| The neutralized spill is difficult to clean up. | The mixture is too wet or not properly absorbed. | Use an inert absorbent material like sand, vermiculite, or kitty litter to solidify the neutralized mixture for easier collection.[9] |
Quantitative Data for Neutralization
The following table provides estimates for the amount of common neutralizing agents required to neutralize various volumes and concentrations of acetic acid. These values are calculated based on stoichiometry.
| Volume of Acetic Acid | Concentration | Neutralizing Agent | Chemical Formula | Molar Mass ( g/mol ) | Approximate Grams Needed |
| 100 mL | Glacial (~99.5%) | Sodium Bicarbonate | NaHCO₃ | 84.01 | ~147 g |
| 100 mL | Glacial (~99.5%) | Sodium Carbonate | Na₂CO₃ | 105.99 | ~92 g |
| 100 mL | 50% (v/v) | Sodium Bicarbonate | NaHCO₃ | 84.01 | ~74 g |
| 100 mL | 50% (v/v) | Sodium Carbonate | Na₂CO₃ | 105.99 | ~46 g |
| 100 mL | 10% (v/v) | Sodium Bicarbonate | NaHCO₃ | 84.01 | ~15 g |
| 100 mL | 10% (v/v) | Sodium Carbonate | Na₂CO₃ | 105.99 | ~9 g |
Experimental Protocol: Neutralizing a Small Acetic Acid Spill
This protocol outlines the steps for safely neutralizing a small spill (less than 1 liter) of acetic acid.
1. Spill Assessment and Preparation: a. Alert personnel in the immediate vicinity. b. If the spill is in a fume hood, ensure the sash is lowered. If outside a hood, ensure the area is well-ventilated.[4] c. Don the appropriate Personal Protective Equipment (PPE) as outlined in the FAQ section.
2. Containment: a. Confine the spill to a small area by creating a dike around the spill using an inert absorbent material such as sand, vermiculite, or kitty litter.[1] Work from the outside of the spill inward.[1]
3. Neutralization: a. Slowly and carefully apply a neutralizing agent (e.g., sodium bicarbonate) to the spill, starting from the outer edges and working towards the center to avoid splashing.[6] b. Be aware that the reaction will produce carbon dioxide gas, causing fizzing.[6] Apply the neutralizer gradually to control the reaction.[6] c. Continue adding the neutralizer until the fizzing stops.[6]
4. Verification: a. Once the reaction has ceased, test the pH of the mixture using pH paper. b. The pH should be in the neutral range (approximately 6-8).[6] If not, add more neutralizer and re-test.
5. Cleanup and Disposal: a. Carefully scoop up the neutralized mixture and absorbent material using a plastic dustpan and scoop.[6] b. Place the waste into a heavy-duty plastic bag.[6] c. Double-bag the waste, label it clearly (e.g., "Acetic Acid Spill Debris"), and arrange for disposal through your institution's chemical waste program.[6]
6. Decontamination: a. Wipe down the spill area with a damp cloth or sponge. b. Clean the area with soap and water.[6] c. Properly clean or dispose of all contaminated materials, including gloves and scoops.[6]
Workflow and Decision Making
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. Emergency: Chemical Spill | Compliance and Risk Management [kent.edu]
- 3. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 4. IsoLab - Acetic Acid [isolab.ess.washington.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. bellevuecollege.edu [bellevuecollege.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. cms.sc.edu [cms.sc.edu]
- 10. Acid Spill Clean-Up Kit, Fisher Chemical 0.25 gal. | Buy Online | Fisher Scientific [fishersci.com]
- 11. What's In Your Acid Spill Kit? | Absorbents Online [absorbentsonline.com]
Validation & Comparative
Validating Glacial Acetic Acid Purity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the integrity and reproducibility of experimental outcomes. Glacial acetic acid, a ubiquitous solvent and reagent, is no exception. Commercially available in various grades, its purity can significantly impact experimental results, from chemical syntheses to biological assays. This guide provides a comprehensive comparison of methods to validate the purity of commercial glacial acetic acid, compares its performance with common alternatives, and furnishes detailed experimental protocols.
Understanding Glacial Acetic Acid Grades and Impurities
Commercial glacial acetic acid is available in several grades, each with different purity specifications. The most common grades encountered in a research setting are ACS (American Chemical Society) grade and technical grade. ACS grade acetic acid meets the stringent purity standards set by the ACS, making it suitable for most analytical and research applications.[1] Technical grade is of lower purity and is intended for industrial applications where high purity is not critical.[2]
The primary impurities in glacial acetic acid include water, acetaldehyde, formic acid, and traces of metals.[3] The presence of these impurities can lead to side reactions, catalyst inhibition, and altered solvent properties, ultimately compromising the validity of research findings.
Quantitative Comparison of Glacial Acetic Acid Grades
Certificates of Analysis (CoA) from manufacturers provide lot-specific data on the purity and impurity levels of a given grade. The following tables summarize typical specifications for ACS grade and pharmaceutical grade glacial acetic acid, offering a clear comparison of their purity profiles.
Table 1: Comparison of ACS Grade and Pharmaceutical Grade Glacial Acetic Acid Specifications
| Parameter | ACS Grade Specification[1] | Pharmaceutical Grade (USP, BP, Ph. Eur.) Specification[4] |
| Assay (CH₃COOH) | >99.7% | 99.5-100.5% |
| Color (APHA) | 10 max. | Passes test |
| Residue after evaporation | 0.001% max. | 0.005% max. (Non-volatile matter) |
| Acetic anhydride (B1165640) [(CH₃CO)₂O] | 0.01% max. | Not specified |
| Chloride (Cl) | 1 ppm max. | 0.001% max. |
| Sulfate (SO₄) | 1 ppm max. | 0.001% max. |
| Heavy metals (as Pb) | 0.5 ppm max. | 0.0005% max. |
| Iron (Fe) | 0.2 ppm max. | Not specified |
| Substances reducing dichromate | Passes test | Not specified |
| Substances reducing permanganate | Passes test | Passes test (Oxidisable substances) |
| Titrable base | 0.0004 meq/g max. | Not specified |
| Freezing point | Not specified | >= 15.6°C |
Note: "Passes test" indicates that the substance meets the qualitative requirements of the respective pharmacopeia.
Performance Comparison with Alternatives in Research Applications
The choice of an acidic reagent can significantly influence the outcome of a chemical reaction or analytical separation. Below, we compare the performance of glacial acetic acid with common alternatives—acetic anhydride, citric acid, and formic acid—in specific research contexts.
Acetic Anhydride in Organic Synthesis: The Case of Aspirin (B1665792)
In the synthesis of aspirin (acetylsalicylic acid) from salicylic (B10762653) acid, acetic anhydride is often preferred over glacial acetic acid. The reaction with acetic anhydride is faster and results in a higher yield because acetic anhydride is more reactive. While glacial acetic acid can be used, the reaction is slower and generally produces a lower yield.
Table 2: Conceptual Yield Comparison in Aspirin Synthesis
| Reagent | Relative Reaction Rate | Typical Yield |
| Acetic Anhydride | Fast | High |
| Glacial Acetic Acid | Slow | Lower |
Citric Acid vs. Acetic Acid in Chromatography
In protein A affinity chromatography, the choice of elution buffer is critical for efficient purification of monoclonal antibodies. A study comparing citric acid and acetic acid as elution buffers demonstrated that citric acid provides more consistent elution pool volumes across a range of pH and salt concentrations. In contrast, acetic acid resulted in greater variation in elution volumes, likely due to its lower buffering capacity.
Table 3: Performance in Protein A Affinity Chromatography
| Parameter | Citric Acid Buffer | Acetic Acid Buffer |
| Elution Pool Volume Variation | < 1 CV | > 1 CV |
| Elution Peak Profile | Stable | More scattered |
Formic Acid vs. Acetic Acid in HPLC-MS for Proteomics
In reversed-phase liquid chromatography-mass spectrometry (LC-MS/MS) for peptide analysis, formic acid and acetic acid are common mobile phase additives. A comparative study found that using 0.5% acetic acid as an ion-pairing modifier resulted in an approximate 2.2-2.5 times increase in MS signal and up to 60% higher peptide identification output compared to 0.1% formic acid.
Table 4: Performance in Peptide Reversed-Phase HPLC-MS/MS
| Parameter | 0.5% Acetic Acid | 0.1% Formic Acid |
| Relative MS Signal Increase | ~2.2-2.5x | Baseline |
| Peptide ID Output Increase | Up to 60% | Baseline |
Experimental Protocols for Purity Validation
To independently verify the purity of commercial glacial acetic acid, researchers can employ a variety of analytical techniques. Detailed protocols for three common methods are provided below.
Titration for Assay of Acetic Acid
This method determines the overall acidity and is a direct measure of the concentration of acetic acid.
Protocol:
-
Preparation of Standard Solution: Prepare a standardized 1 N sodium hydroxide (B78521) (NaOH) solution.
-
Sample Preparation: Accurately weigh approximately 1 g of the glacial acetic acid sample into a 250 mL conical flask.
-
Add 50 mL of distilled water and mix thoroughly.
-
Titration: Add 2-3 drops of phenolphthalein (B1677637) indicator to the flask.
-
Titrate the acetic acid solution with the standardized 1 N NaOH solution until a persistent pink color is observed.
-
Calculation: Assay (%) = (Volume of NaOH (mL) × Normality of NaOH × 6.005) / Weight of sample (g)
Gas Chromatography (GC-FID) for Impurity Profiling
Gas chromatography with a flame ionization detector (FID) is a powerful technique for separating and quantifying volatile impurities.
Protocol:
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: Agilent CP-Wax 52 CB, 25 m x 0.53 mm, 2.0 µm film thickness (or equivalent).
-
Carrier Gas: Nitrogen at a flow rate of 10 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 275°C.
-
Oven Temperature Program: 50°C, ramp to 200°C at 10°C/min.
-
Injection Volume: 0.2 µL.
-
Sample Preparation: The glacial acetic acid sample can typically be injected directly.
-
Data Analysis: Identify and quantify impurities by comparing their retention times and peak areas to those of certified reference standards.
High-Performance Liquid Chromatography (HPLC) for Organic Acid Impurities
HPLC is suitable for the determination of non-volatile organic acid impurities.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of a phosphate (B84403) buffer (e.g., 0.01 M sodium dihydrogen phosphate monohydrate, pH adjusted to 2.5-3.0 with phosphoric acid) and methanol (B129727) (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the glacial acetic acid sample with the mobile phase.
-
Data Analysis: Identify and quantify impurities by comparing their retention times and peak areas to those of certified reference standards.
Visualizing Experimental Workflows and Relationships
To further clarify the processes and comparisons discussed, the following diagrams illustrate the experimental workflow for purity validation and the decision-making process for selecting an appropriate acidic reagent.
References
Comparing the effectiveness of acetic acid versus formic acid as a mobile phase in HPLC.
A Comparative Guide to Acetic Acid and Formic Acid as Mobile Phase Modifiers in HPLC
For researchers, scientists, and professionals in drug development, the selection of an appropriate mobile phase is a critical step in High-Performance Liquid Chromatography (HPLC) method development. The addition of acidic modifiers like acetic acid and formic acid can significantly impact chromatographic resolution, peak shape, and detection sensitivity, particularly when coupled with mass spectrometry (LC-MS). This guide provides an objective comparison of the effectiveness of acetic acid versus formic acid, supported by experimental data and detailed protocols.
Introduction to Acidic Modifiers in Reversed-Phase HPLC
In reversed-phase HPLC, acidic mobile phase additives serve two primary functions. Firstly, they control the pH of the mobile phase to suppress the ionization of acidic silanol (B1196071) groups on the surface of the silica-based stationary phase. This minimizes undesirable secondary interactions with basic analytes, leading to improved peak symmetry and reduced tailing.[1][2] Secondly, they influence the ionization state of the analytes themselves, which affects their retention and overall separation. For LC-MS applications, the choice of acid is even more critical as it must be volatile and capable of facilitating analyte ionization in the mass spectrometer source.[3][4]
Physicochemical Properties
The fundamental differences in the physicochemical properties of formic acid and acetic acid underpin their distinct behaviors in HPLC. Formic acid is a stronger acid than acetic acid, resulting in a lower mobile phase pH at the same concentration. Both are sufficiently volatile for use with mass spectrometry.
| Property | Formic Acid | Acetic Acid | Reference |
| pKa | ~3.75 | ~4.76 | |
| Typical Concentration | 0.05 - 0.1% (v/v) | 0.05 - 0.1% (v/v) | |
| pH of 0.1% (v/v) Solution | ~2.8 | ~3.2 | |
| MS Compatibility | Excellent | Good |
Performance Comparison: Experimental Data
The choice between formic acid and acetic acid often depends on the specific analytes and the detection method employed. Below are summaries of experimental data comparing their performance in different applications.
Analysis of Spice Cannabinoids by LC-MS
In a study comparing mobile phase modifiers for the analysis of five spice cannabinoids, formic acid-containing mobile phases generally provided higher analyte response (sensitivity) in electrospray ionization mass spectrometry (ESI-MS) compared to acetic acid.
Table 1: Comparison of Relative Response for Spice Cannabinoids
| Mobile Phase Additive (0.05%) | JWH-018 | JWH-073 | JWH-250 | JWH-200 | JWH-081 |
| Formic Acid | 100% | 100% | 100% | 100% | 100% |
| Acetic Acid | 75% | 71% | 72% | 70% | 70% |
| Ammonium (B1175870) Formate (5mM) | 104% | 110% | 109% | 110% | 108% |
| Ammonium Acetate (5mM) | 82% | 85% | 84% | 84% | 83% |
Data adapted from a study on the impact of mobile phase additives on LC-MS sensitivity. The relative response is normalized to the formic acid condition.
Bottom-Up Proteomics: Peptide Identification
A 2023 study challenged the conventional wisdom that formic acid is superior for peptide analysis in LC-MS/MS. The researchers found that using 0.5% acetic acid resulted in a significant increase in MS signal and a higher number of peptide identifications compared to 0.1% formic acid.
Table 2: Comparison for Peptide Analysis in Proteomics
| Parameter | 0.1% Formic Acid | 0.5% Acetic Acid | Reference |
| Relative MS Signal Increase | Baseline | ~2.2 - 2.5x | |
| Peptide ID Output Increase | Baseline | Up to 60% | |
| Average Retention Change | Baseline | -0.7% acetonitrile |
This suggests that for complex peptide mixtures, acetic acid can offer a significant advantage in detection sensitivity.
Separation of Bioactive Compounds
For the separation of acidic compounds like chlorogenic acid and caffeic acid, acetic acid was found to be more effective at increasing resolution than basic additives. However, increasing the concentration of acetic acid can lead to a decrease in the resolution of some compounds due to reduced interaction with the stationary phase.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results.
Protocol 1: Analysis of Spice Cannabinoids
-
HPLC System: Not specified, but a standard LC-MS system was used.
-
Column: Ascentis® Express F5, 10 cm x 2.1 mm, 2.7 µm.
-
Mobile Phase: Isocratic elution with 50:50 water:acetonitrile containing one of the following additives: 5 mM ammonium acetate, 5 mM ammonium formate, 0.05% acetic acid, or 0.05% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Detection: ESI-MS in positive ion mode.
(Protocol adapted from a study on spice cannabinoids.)
Protocol 2: Bottom-Up Proteomics of Peptides
-
HPLC System: Various MS setups were used in an interlaboratory study.
-
Column: C18 separation media.
-
Mobile Phase A: Water with either 0.1% formic acid or 0.5% acetic acid.
-
Mobile Phase B: Acetonitrile with the corresponding acid concentration.
-
Gradient: A standard gradient for proteomic analyses was used.
-
Detection: MS/MS analysis.
(Protocol adapted from a study comparing acetic and formic acid in proteomics.)
Protocol 3: Analysis of Indolic Compounds
-
HPLC System: Not specified.
-
Column: Symmetry C8, 4.6 x 150 mm, 5 µm, with a C8 guard column.
-
Mobile Phase A: 2.5:97.5 (v/v) acetic acid:water, pH adjusted to 3.8.
-
Mobile Phase B: 80:20 (v/v) acetonitrile:water.
-
Gradient: A multi-step gradient from 20% B to 100% B.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorimetric detector (excitation 280 nm, emission 350 nm).
(Protocol adapted from a study on indolic compounds.)
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow in an HPLC analysis.
Caption: A generalized workflow for an HPLC experiment.
Mechanism of Action
This diagram illustrates how acidic modifiers influence analyte separation in reversed-phase HPLC.
Caption: Influence of acid on analyte and stationary phase.
Discussion and Recommendations
Formic Acid is often the default choice for LC-MS applications due to several key advantages:
-
Enhanced MS Sensitivity: It is highly volatile and provides protons that facilitate positive mode electrospray ionization ([M+H]+), often leading to better signal intensity for a wide range of compounds.
-
Improved Peak Shape: By effectively suppressing silanol activity at a low pH, it generally yields sharp, symmetrical peaks for basic compounds.
-
Purity and Practicality: It is available in high purity grades and has a less pungent odor than acetic acid.
Acetic Acid serves as a valuable alternative and, in some cases, a superior choice:
-
Alternative Selectivity: Due to its higher pKa and different chemical nature, it can offer different selectivity for challenging separations.
-
Improved Peptide Detection: Recent studies have shown that it can significantly increase MS signal and peptide identification rates in proteomics, challenging the long-held preference for formic acid in this field.
-
Better for Certain Acidic Compounds: For some organic acids, acetic acid has been demonstrated to provide better resolution.
Recommendations for Selection:
-
For general-purpose LC-MS with a focus on maximizing sensitivity for a broad range of compounds, especially in positive ion mode, start with 0.1% formic acid. It is a robust and well-characterized choice.
-
When analyzing complex peptide mixtures for proteomics, consider evaluating 0.5% acetic acid. The potential for a significant increase in peptide IDs may outweigh the slight changes in retention.
-
If you are experiencing co-elution or poor resolution with formic acid, switching to acetic acid is a valid method development step to alter selectivity.
-
For separations of acidic compounds where MS detection is not the primary concern, acetic acid may provide better resolution.
Conclusion
Both acetic acid and formic acid are effective and indispensable mobile phase modifiers in reversed-phase HPLC. While formic acid remains the workhorse for many LC-MS applications due to its favorable ionization properties and ability to produce excellent peak shapes, recent evidence highlights that acetic acid can offer superior performance in specific, high-impact areas like proteomics. The optimal choice is application-dependent, and an empirical evaluation of both acids during method development is the most effective strategy to achieve the best possible chromatographic performance.
References
Acetic Acid vs. B-5 Fixative: A Comparative Guide for Histological Applications
For researchers, scientists, and drug development professionals seeking alternatives to mercury-based fixatives, this guide provides a detailed comparison of acetic acid-based fixatives and the traditionally used B-5 fixative. This document outlines the performance of these fixatives in preserving tissue morphology, antigenicity, and nucleic acid integrity, supported by experimental data and detailed protocols.
The use of B-5 fixative, a solution containing mercuric chloride, has long been favored in histology for the exceptional nuclear detail it provides, particularly for hematopoietic and lymphoid tissues[1][2]. However, significant environmental and health concerns associated with mercury have necessitated the search for safer, mercury-free alternatives[3][4]. Acetic acid-based fixatives, such as Acetic Acid-Zinc-Formalin (AZF), have emerged as a promising substitute, offering comparable, and in some aspects superior, results without the hazardous waste disposal challenges[3].
Performance Comparison: Acetic Acid-Based Fixatives vs. B-5 Fixative
A blinded prospective study directly comparing Acetic Acid-Zinc-Formalin (AZF) with B-5 fixative demonstrated that AZF provides comparable morphological detail and overall staining quality. Furthermore, AZF showed equivalent or superior antigen preservation for immunohistochemical studies, strong signal intensity with in situ hybridization, and successful DNA amplification, highlighting its suitability for a range of downstream molecular applications.
Quantitative Data Summary
| Parameter | Acetic Acid-Zinc-Formalin (AZF) | B-5 Fixative | Key Findings & References |
| Morphological Detail | Comparable to B-5, excellent nuclear detail. | Superior nuclear detail, especially in hematopoietic tissues. | AZF provides morphological quality that is diagnostically comparable to B-5. |
| Antigen Preservation (IHC) | Equivalent or superior to B-5. | Good, but may require antigen retrieval; can be problematic for certain antibodies like CD30 and cyclin D1. | AZF often eliminates the need for harsh antigen retrieval methods required for some antibodies with B-5 fixation. |
| In Situ Hybridization (ISH) | Strong signal intensity. | Can be used for ISH, but heavy metals may potentially interfere with duplex formation. | AZF is a reliable fixative for ISH applications. |
| Nucleic Acid Preservation | DNA amplification is successful. RNA is well-preserved. | DNA and RNA can be degraded, making molecular studies challenging. | AZF is more suitable for molecular pathology studies requiring high-quality nucleic acids. |
| Decalcification Time | Decreased time due to the presence of acetic acid. | Standard decalcification times required. | The acidic nature of AZF "pre-starts" the decalcification process for bone marrow specimens. |
| Fixation Time Flexibility | Greater flexibility; no adverse effects on staining up to 72 hours. | Strict fixation times are necessary to avoid over-fixation and tissue brittleness. | AZF allows for more adaptable laboratory workflows. |
| Safety & Disposal | Mercury-free, requires a simple neutralization step for zinc. | Contains mercuric chloride, a hazardous material requiring costly and labor-intensive disposal procedures. | AZF offers a significantly safer and more environmentally friendly option. |
Experimental Protocols
Acetic Acid-Zinc-Formalin (AZF) Fixation Protocol
This protocol is based on established methods for using AZF as a primary fixative, particularly for bone marrow and lymphoid tissues.
Materials:
-
Zinc chloride: 12.5 g
-
Concentrated formaldehyde (B43269) (37-40%): 150 ml
-
Glacial acetic acid: 7.5 ml
-
Distilled water: to 1000 ml
Procedure:
-
Prepare the AZF fixative solution by dissolving the zinc chloride in distilled water, then adding the formaldehyde and glacial acetic acid. Mix thoroughly.
-
Immediately after excision, place the fresh tissue specimen into the AZF fixative. The volume of the fixative should be at least 10-20 times the volume of the tissue.
-
Fixation times vary depending on the tissue type and size:
-
Bone Marrow Clots: Minimum of 2 hours.
-
Bone Marrow Biopsy: Minimum of 3 hours.
-
Lymph Nodes and Small Biopsies: Minimum of 4 hours.
-
For larger specimens, ensure the tissue is no thicker than 3 mm.
-
-
Tissues can remain in AZF for up to 72 hours without compromising staining quality.
-
After fixation, wash the tissue in running tap water for a minimum of 10 minutes to remove residual zinc.
-
For bone marrow specimens, proceed with decalcification. Note that the decalcification time may be reduced.
-
After washing (and decalcification if necessary), the tissue can be placed on a standard tissue processor, starting with the 70% ethanol (B145695) step.
B-5 Fixative Protocol
This protocol is based on the traditional formulation and use of B-5 fixative. Caution: B-5 fixative contains mercuric chloride, which is highly toxic. Handle with appropriate personal protective equipment and dispose of waste according to institutional and regulatory guidelines.
Materials:
-
Stock Solution A:
-
Mercuric chloride: 12 g
-
Sodium acetate (B1210297) (anhydrous): 2.5 g
-
Distilled water: 200 ml
-
-
Stock Solution B:
-
Formaldehyde (37-40%)
-
Procedure:
-
Prepare the B-5 working solution immediately before use by mixing 20 ml of Stock Solution A with 2 ml of Stock Solution B.
-
Immerse the fresh tissue specimen in the B-5 working solution. The volume of the fixative should be at least 10-20 times the volume of the tissue.
-
The recommended fixation time is 4-8 hours. Avoid over-fixation, as this can lead to brittle tissue.
-
After fixation, wash the tissue in running tap water for at least 10 minutes.
-
Before staining, the mercury pigment must be removed from the tissue sections. This is typically done by treating the slides with an iodine solution followed by sodium thiosulfate.
-
Proceed with standard tissue processing, starting with dehydration in graded alcohols.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the efficacy of a novel fixative like AZF with a standard fixative such as B-5.
Caption: Comparative workflow for evaluating fixative performance.
Signaling Pathway of Fixation (Simplified)
The following diagram illustrates the general mechanisms of action for the key components in these fixatives.
Caption: Simplified mechanism of action for fixative components.
Conclusion
Acetic acid-based fixatives, particularly Acetic Acid-Zinc-Formalin (AZF), present a safe and effective alternative to the mercury-containing B-5 fixative. For laboratories conducting histological and molecular analyses, AZF offers the significant advantages of excellent morphological and antigenic preservation, suitability for molecular applications, and enhanced safety and ease of disposal. The flexibility in fixation times and the reduction in decalcification time further contribute to a more efficient and adaptable laboratory workflow. While B-5 remains a potent fixative for specific applications requiring exquisite nuclear detail, the comparable performance and superior safety profile of AZF make it a highly recommended alternative for routine and research histology.
References
A Comparative Guide to the Quantitative Analysis of Acetic Acid: HPLC vs. Alternatives
For researchers, scientists, and professionals in drug development, the accurate quantification of acetic acid is crucial in various applications, from ensuring the quality of pharmaceutical formulations to monitoring fermentation processes. High-Performance Liquid Chromatography (HPLC) is a widely adopted method for this purpose, offering high precision and specificity. However, several alternative techniques, each with its own set of advantages and limitations, are also available. This guide provides an objective comparison of HPLC with titration, Gas Chromatography (GC), and enzymatic assays for the quantitative analysis of acetic acid, supported by experimental data and detailed protocols.
Comparison of Quantitative Performance
The choice of analytical method for acetic acid quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, titration, GC, and enzymatic assays.
| Parameter | HPLC (High-Performance Liquid Chromatography) | Titration | Gas Chromatography (GC) | Enzymatic Assay |
| Principle | Separation based on polarity and detection by UV absorbance. | Neutralization reaction with a standardized base. | Separation of volatile compounds based on boiling point and detection by FID or MS. | Specific enzymatic reaction leading to a measurable product (e.g., NADH). |
| Specificity | High (separates acetic acid from other organic acids). | Low (measures total acidity, susceptible to interference from other acids).[1][2] | High (can separate and identify various volatile compounds). | Very High (highly specific to acetic acid).[1][3] |
| Sensitivity (LOD/LOQ) | High (LOD: ~1-10 µg/mL, LOQ: ~5-30 µg/mL). | Low (typically in the g/L range). | Very High (LOD can be in the nM range with derivatization).[4] | High (LOD: ~0.1-2 mg/L, LOQ: ~0.3-4 mg/L). |
| Accuracy (% Recovery) | Excellent (typically 98-102%). | Good (can be affected by endpoint determination). | Excellent (typically >95%). | Very Good (typically 88-103%). |
| Precision (%RSD) | Excellent (<2%). | Good (<1% for replicate titrations, but operator dependent). | Excellent (<5%). | Very Good (<4%). |
| Analysis Time per Sample | 5-15 minutes. | 5-10 minutes. | 15-60 minutes (including sample preparation). | 10-20 minutes. |
| Sample Throughput | High (with autosampler). | Low to Medium. | Medium. | High (suitable for automation). |
| Cost (Instrument/Reagents) | High/Moderate. | Low/Low. | High/Moderate. | Moderate/High. |
| Typical Applications | Pharmaceutical quality control, food and beverage analysis, research. | Rapid estimation of total acidity in products like vinegar. | Analysis of volatile fatty acids in complex matrices, environmental samples. | Specific quantification of acetic acid in biological samples, food, and wine. |
Experimental Workflows
The selection of an appropriate analytical method is also influenced by the complexity of the experimental workflow. The following diagrams illustrate the typical workflows for each of the compared methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of Rapid Enzymatic Quantification of Acetic Acid in Vinegar on Automated Spectrophotometric System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of acetic acid in aqueous samples, by water-phase derivatisation, solid-phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Acetic Acid and Sulfuric Acid as Catalysts in Organic Synthesis
For researchers, scientists, and professionals in drug development and chemical manufacturing, the selection of an acid catalyst is a pivotal decision that profoundly influences reaction efficiency, selectivity, and process sustainability. While strong mineral acids like sulfuric acid have long been the cornerstone of acid catalysis, weaker organic acids, particularly acetic acid, are emerging as advantageous alternatives in specific applications. This guide provides an objective comparison of their catalytic performance, supported by experimental data and detailed protocols.
General Principles: The Role of Acid Strength
The fundamental difference between sulfuric acid (a strong mineral acid, pKa ≈ -3) and acetic acid (a weak carboxylic acid, pKa ≈ 4.76) lies in their ability to donate a proton (H⁺). Sulfuric acid dissociates completely in solution, providing a high concentration of protons that can readily protonate substrates, thereby activating them for subsequent reactions. Acetic acid, however, exists in equilibrium with its conjugate base, providing a much lower concentration of available protons. This distinction dictates their catalytic behavior, influencing reaction rates and mechanisms.
A strong acid like sulfuric acid typically facilitates catalysis through a pre-equilibrium protonation of the substrate. In contrast, a weak acid like acetic acid may participate in a concerted mechanism where proton transfer occurs during the rate-determining step.
Caption: Catalytic pathways for strong vs. weak acids.
Fischer-Speier Esterification
Fischer-Speier esterification is a classic acid-catalyzed reaction to form an ester from a carboxylic acid and an alcohol. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Performance Comparison:
Sulfuric acid is a highly effective catalyst for esterification, leading to high conversions and relatively fast reaction rates.[1] Its strong dehydrating properties also help shift the reaction equilibrium towards the product side.[2] Acetic acid is a much weaker catalyst and is not typically used as the primary catalyst for this reason. However, in the synthesis of esters like isopentyl acetate, a large excess of acetic acid is often used as a reactant, which, according to Le Chatelier's principle, also drives the reaction to completion.[3][4]
| Parameter | Sulfuric Acid (H₂SO₄) | Acetic Acid (CH₃COOH) |
| Catalyst Loading | Catalytic amounts (e.g., 3-5% v/v)[1] | Typically used as a reactant in excess, not as a primary catalyst.[3] |
| Reaction Rate | Fast[5] | Very slow; not practical as a sole catalyst. |
| Conversion/Yield | High (e.g., 73.5% for acetic acid/n-butanol)[1] | Low catalytic activity. Yield is driven by using it as an excess reagent. |
| Side Reactions | Potential for charring at high temperatures.[6] | Minimal, as it is a weaker, less aggressive acid. |
| Corrosivity (B1173158) | Highly corrosive. | Less corrosive than mineral acids. |
Experimental Protocols
Protocol 1: Esterification of n-Butanol with Acetic Acid using Sulfuric Acid
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetic acid and n-butanol (e.g., in a 1:1 molar ratio).[1]
-
Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 3% v/v) to the stirred mixture.[1]
-
Reaction: Heat the mixture to reflux (approximately 80°C) for a specified time (e.g., 5 hours).[1]
-
Workup: Cool the mixture, transfer it to a separatory funnel, and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and purify the resulting ester by distillation.
Caption: General workflow for Fischer esterification.
Dehydration of Alcohols
The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes. The mechanism involves protonation of the alcohol's hydroxyl group to form a good leaving group (water), followed by elimination.
Performance Comparison:
Sulfuric acid is a powerful dehydrating agent and effectively catalyzes this reaction.[7] However, its strong oxidizing nature can lead to undesirable side reactions, including oxidation of the alcohol to carbon dioxide and charring.[6] The reaction mechanism depends on the alcohol structure, with primary alcohols typically following an E2 mechanism and secondary/tertiary alcohols proceeding via an E1 mechanism.[4][8] Acetic acid is generally ineffective as a catalyst for the dehydration of alcohols. One study on the dehydration of 1-hexanol (B41254) reported no conversion when using acetic acid as the catalyst, which is attributed to its inability to sufficiently protonate the hydroxyl group.
| Parameter | Sulfuric Acid (H₂SO₄) | Acetic Acid (CH₃COOH) |
| Catalytic Activity | High; effective for 1°, 2°, and 3° alcohols.[8] | Very low to none; ineffective for primary alcohols. |
| Reaction Conditions | High temperatures (e.g., 170-180°C for 1° alcohols).[8] | Not applicable due to lack of reactivity. |
| Selectivity | Can be low due to side reactions (oxidation, ether formation).[6] | Not applicable. |
| Side Reactions | Charring, oxidation to CO₂, reduction to SO₂.[6][7] | None reported. |
| Safety | Highly corrosive and oxidizing; reactions can be messy.[6] | Less hazardous. |
Experimental Protocols
Protocol 2: Dehydration of Ethanol (B145695) to Ethene using Sulfuric Acid
-
Setup: Heat an excess of concentrated sulfuric acid in a reaction flask suitable for heating to high temperatures.[7]
-
Reactant Addition: Slowly add ethanol to the hot acid. The reaction is typically carried out at around 170°C.[4][7]
-
Gas Collection: Pass the gaseous products through a sodium hydroxide (B78521) solution to remove acidic byproducts (CO₂ and SO₂) and then collect the ethene gas over water.[6][7]
Caption: Logical outcomes in alcohol dehydration.
Biomass Hydrolysis
Acid hydrolysis is a key step in biorefining, used to break down lignocellulosic biomass into fermentable sugars.
Performance Comparison:
Dilute sulfuric acid is widely used and effective for hydrolyzing hemicellulose and cellulose (B213188), achieving high yields of monomeric sugars like glucose and xylose.[9] Acetic acid is also used in biomass processing, particularly in organosolv pretreatment methods. It is effective at fractionating biomass components, particularly solubilizing hemicellulose, but typically yields oligosaccharides rather than high concentrations of monomeric sugars.[10]
| Parameter | Sulfuric Acid (H₂SO₄) | Acetic Acid (CH₃COOH) |
| Primary Product | Monomeric Sugars (Glucose, Xylose) | Oligosaccharides (e.g., Xylooligosaccharides)[10] |
| Typical Yield | Can exceed 90% monomeric sugar conversion. | ~51.4% xylooligosaccharide yield from poplar reported.[10] |
| Reaction Conditions | Dilute acid (e.g., 1% w/w) at high temperatures (170-220°C).[9] | Higher concentrations, often part of an organosolv process. |
| Selectivity | Can lead to sugar degradation into furfural (B47365) and other byproducts.[11] | Generally milder, leading to less degradation. |
Experimental Protocols
Protocol 3: Dilute Sulfuric Acid Hydrolysis of Lignocellulosic Biomass
-
Setup: Prepare a slurry of the biomass (e.g., wood chips, straw) in water in a high-pressure reactor.
-
Catalyst Addition: Add dilute sulfuric acid to the slurry to a final concentration of approximately 0.5-1% (w/w).[9]
-
Reaction: Heat the reactor to a high temperature (e.g., 180-220°C) for a defined period (e.g., 10-60 minutes).[11]
-
Separation: After cooling, separate the liquid hydrolysate (containing sugars) from the solid lignin-rich residue by filtration.
-
Analysis: Analyze the liquid fraction for sugar concentrations using techniques like HPLC.
Protocol 4: Acetic Acid-Catalyzed Fractionation of Poplar Biomass
-
Setup: A mixture of poplar biomass, acetic acid, and water is prepared in a suitable reactor.
-
Reaction: The mixture is heated to catalyze the hydrolysis of hemicellulose.
-
Product Recovery: The resulting liquor, rich in xylooligosaccharides, is separated from the solid cellulose and lignin (B12514952) residue.[10] The solid residue may then undergo further processing, such as enzymatic saccharification.[10]
Other Reactions: Aldol and Friedel-Crafts
Aldol Condensation: This reaction, which forms a new carbon-carbon bond, can be catalyzed by either acid or base. While strong acids can be used, acetic acid is generally not employed as a direct Brønsted acid catalyst. However, in specific modern synthetic methods, acetic acid can act as a reactant and enolate precursor in the presence of silylating agents and Lewis acids.[12]
Friedel-Crafts Acylation: This reaction is a cornerstone of aromatic chemistry for attaching acyl groups to an aromatic ring. It proceeds via an electrophilic aromatic substitution mechanism that requires a strong Lewis acid catalyst (e.g., AlCl₃) to generate the highly electrophilic acylium ion. Neither sulfuric acid nor acetic acid, being Brønsted acids, are suitable primary catalysts for this transformation.
Conclusion
The choice between sulfuric acid and acetic acid as a catalyst is a classic study in trade-offs between reactivity and selectivity.
-
Sulfuric Acid is a powerful, effective, and versatile Brønsted acid catalyst that ensures high reaction rates and conversions in processes like esterification and dehydration. Its main drawbacks are its high corrosivity and its strong oxidizing nature, which can lead to undesirable side reactions and reduced selectivity, especially at high temperatures.
-
Acetic Acid is a weak Brønsted acid with significantly lower catalytic activity. It is generally unsuitable for reactions requiring strong protonation, such as alcohol dehydration. Its primary advantages lie in its mildness, lower corrosivity, and reduced potential for side reactions. While not a direct catalyst in many classic transformations, it plays a crucial role as a reactant and solvent in esterifications and as a key component in modern biomass fractionation processes.
For researchers and drug development professionals, sulfuric acid remains the catalyst of choice for rapid and high-yield synthesis where potential side products can be managed. Acetic acid, on the other hand, presents a compelling alternative in scenarios where milder conditions are paramount, such as in the processing of sensitive substrates or in "greener" biorefinery applications where component fractionation is desired over complete hydrolysis.
References
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Lignocellulosic Biomass Fractionation by Mineral Acids and Resulting Extract Purification Processes: Conditions, Yields, and Purities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integration of acetic acid catalysis with one-pot protic ionic liquid configuration to achieve high-efficient biorefinery of poplar biomass - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01727F [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. scholarship.richmond.edu [scholarship.richmond.edu]
A Comparative Guide to Decalcification: Alternatives to Acetic Acid for Optimal Tissue Analysis
For researchers, scientists, and drug development professionals, the choice of decalcifying agent is a critical step that significantly influences the quality of histological and molecular analyses. While acetic acid has been traditionally used, a range of alternatives offers distinct advantages in preserving tissue integrity, antigenicity, and nucleic acid quality. This guide provides an objective comparison of common decalcifying agents, supported by experimental data, to inform the selection of the most appropriate method for your research needs.
The primary goal of decalcification is the complete removal of calcium minerals from tissues like bone and teeth, enabling thin sectioning for microscopic examination. The ideal decalcifying agent achieves this rapidly and without introducing artifacts that could compromise downstream applications such as histology, immunohistochemistry (IHC), in situ hybridization (ISH), and nucleic acid analysis. This guide will delve into the performance of key alternatives to acetic acid, including strong acids, weak acids, and chelating agents.
Comparative Performance of Decalcifying Agents
The selection of a decalcifying agent involves a trade-off between the speed of decalcification and the preservation of tissue morphology and molecular components. The following table summarizes the performance of common decalcifying agents based on published experimental data.
| Decalcifying Agent | Typical Concentration | Mechanism of Action | Decalcification Rate | Tissue Morphology Preservation | Immunohistochemistry (IHC) Compatibility | Nucleic Acid Preservation (DNA/RNA) |
| Nitric Acid | 5-10% | Strong Acid (Ion Exchange) | Very Fast (hours to days)[1][2] | Fair to Poor; potential for tissue swelling and damage[1][3] | Moderate; may require antigen retrieval; some epitopes may be damaged | Poor; significant degradation of DNA and RNA[4][5][6] |
| Formic Acid | 5-20% | Weak Acid (Ion Exchange) | Moderate (days)[1][7][8] | Good; gentler than strong acids[9][10] | Good; generally better preservation of antigens than strong acids | Fair to Good; better than strong acids, but some degradation can occur[4][5] |
| Citric Acid | 3.8-10% | Weak Acid/Chelator | Slow to Moderate | Good; minimal distortion reported[11][12] | Good; does not significantly alter antigenic properties[11] | Good; preserves nuclear DNA[11] |
| EDTA (Ethylenediaminetetraacetic Acid) | 10-14% (pH 7.2-7.4) | Chelating Agent | Very Slow (days to weeks)[1][7][10] | Excellent; considered the gold standard for morphological preservation[1][3] | Excellent; optimal for preserving a wide range of antigens[1] | Excellent; superior preservation of DNA and RNA for molecular studies[4][5][13] |
Visualizing Decalcification Workflows and Mechanisms
To better understand the processes involved, the following diagrams illustrate the general workflow for tissue decalcification and the distinct chemical mechanisms of acid-based and chelating agents.
Experimental Protocols
Detailed and consistent methodologies are essential for reproducible results. The following are representative protocols for decalcification using EDTA, formic acid, and citric acid.
EDTA Decalcification Protocol (14%)
This protocol is ideal for studies requiring excellent morphological and molecular preservation.
Materials:
-
Ethylenediaminetetraacetic acid (EDTA), disodium (B8443419) salt
-
Distilled water
-
Sodium hydroxide (B78521) (NaOH) or Ammonium (B1175870) Hydroxide
-
10% Neutral Buffered Formalin (NBF)
-
Stir plate and stir bar
-
pH meter
-
Specimen containers
Procedure:
-
Fixation: Fix the tissue specimen in 10% NBF for 24-48 hours. The fixative volume should be at least 20 times the tissue volume.
-
Washing: After fixation, wash the tissue in running tap water for 1 hour.
-
Preparation of 14% EDTA Solution (pH 7.2-7.4):
-
Dissolve 140g of EDTA in 700 mL of distilled water with continuous stirring.
-
Slowly add NaOH or ammonium hydroxide to the solution until the EDTA dissolves completely.
-
Adjust the pH to 7.2-7.4 using a pH meter.
-
Add distilled water to a final volume of 1 liter.[14]
-
-
Decalcification:
-
Endpoint Determination:
-
The decalcification endpoint can be determined by physical testing (gentle bending or probing with a needle) or, more accurately, by radiographic methods (X-ray).
-
Decalcification is complete when the tissue is pliable and free of calcified areas. This may take several days to weeks depending on the tissue size and density.[14]
-
-
Post-Decalcification Washing: Once decalcification is complete, wash the tissue thoroughly in running tap water for 4-24 hours to remove residual EDTA.
-
Processing: The tissue is now ready for standard histological processing (dehydration, clearing, and paraffin embedding).
Formic Acid Decalcification Protocol (10%)
This protocol offers a balance between speed and tissue preservation and is suitable for many routine histological applications.
Materials:
-
Formic acid (88-90%)
-
Distilled water
-
10% Neutral Buffered Formalin (NBF)
-
Specimen containers
-
(Optional) Sodium citrate (B86180) for buffered formic acid
Procedure:
-
Fixation: Fix the tissue specimen in 10% NBF for 24-48 hours.
-
Washing: Wash the tissue in running tap water for 1 hour.
-
Preparation of 10% Formic Acid Solution:
-
Add 100 mL of formic acid to 900 mL of distilled water.
-
For a buffered solution, dissolve 5g of sodium citrate in the distilled water before adding the formic acid.
-
-
Decalcification:
-
Immerse the fixed and washed tissue in the 10% formic acid solution. The solution volume should be at least 20 times the tissue volume.
-
Change the solution every 24-48 hours.
-
-
Endpoint Determination:
-
Monitor the decalcification progress daily. The endpoint can be determined by physical testing or a chemical test (ammonium oxalate (B1200264) test) to detect calcium in the used decalcifying solution.[10]
-
Decalcification of a 3mm thick section of a femoral head may take 8-24 hours.[15]
-
-
Neutralization and Washing: After decalcification, neutralize the acid by washing the tissue in running tap water for at least 4 hours. Some protocols recommend an intermediate step of soaking in a 5% sodium sulfate (B86663) solution.
-
Processing: The tissue can now be processed for paraffin embedding.
Citric Acid Decalcification Protocol (3.8%)
This protocol is a gentle method suitable for tissues with small calcifications and for applications where antigen preservation is crucial.
Materials:
-
Citric acid
-
Distilled water
-
Sodium hydroxide (NaOH)
-
10% Neutral Buffered Formalin (NBF)
-
Specimen containers
-
pH meter
Procedure:
-
Fixation: Fix the tissue specimen in 10% NBF for 24-48 hours.
-
Washing: Wash the tissue in running tap water for 1 hour.
-
Preparation of 3.8% Citric Acid Solution (pH 7.4):
-
Dissolve 38g of citric acid in approximately 800 mL of distilled water.
-
Adjust the pH to 7.4 with NaOH.
-
Add distilled water to a final volume of 1 liter.[12]
-
-
Decalcification:
-
Place the fixed and washed tissue in the citric acid solution.
-
For small calcified deposits, decalcification can be achieved in 48 hours at 37°C.[12]
-
-
Endpoint Determination: Monitor for the dissolution of calcified areas. This method is best suited for small deposits.
-
Post-Decalcification Washing: Wash the tissue thoroughly in running tap water for 4-24 hours.
-
Processing: Proceed with standard histological processing.
Conclusion
The choice of a decalcifying agent is a critical decision that should be guided by the specific requirements of the intended downstream analyses. While strong acids like nitric acid offer rapid decalcification, they often do so at the cost of tissue integrity and molecular preservation.[1][2][3][4][5][6] For routine histology where a balance between speed and quality is desired, formic acid is a reliable choice.[9][10][16] For studies demanding the highest fidelity of tissue morphology and the preservation of antigens and nucleic acids for techniques such as immunohistochemistry and next-generation sequencing, the slower but gentler chelation-based method using EDTA is the superior option.[1][3][4][5][13] Citric acid provides a gentle alternative, particularly for tissues with small calcifications.[11][12] By carefully considering the experimental objectives and employing standardized protocols, researchers can ensure optimal tissue quality for accurate and reproducible results.
References
- 1. Comparison of Different Decalcification Methods Using Rat Mandibles as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative and qualitative analysis of various decalcifying agents and their affect on staining and texture of the permanent extracted human teeth - Int J Oral Health Dent [ijohd.org]
- 3. Evaluation and comparison of decalcification agents on the human teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the effect of various decalcification agents on the quantity and quality of nucleic acid (DNA and RNA) recovered from bone biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijsr.net [ijsr.net]
- 9. researchgate.net [researchgate.net]
- 10. An Introduction to Decalcification [leicabiosystems.com]
- 11. A method for decalcification with citric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. anatoljcardiol.com [anatoljcardiol.com]
- 13. milestonemedsrl.com [milestonemedsrl.com]
- 14. Bone Decalcification Protocol Using 14% EDTA Buffer Solution pH 7.2 - 7.4 [protocols.io]
- 15. newcomersupply.com [newcomersupply.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Methods for the Identification of Acetic Acid in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate and efficient identification and quantification of acetic acid in a reaction mixture is crucial for process monitoring, quality control, and kinetic studies. This guide provides a comparative overview of common spectroscopic methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS). We present a summary of their performance metrics, detailed experimental protocols, and visual workflows to aid in selecting the most suitable technique for your specific analytical needs.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative performance indicators for each spectroscopic method in the context of acetic acid analysis. It is important to note that these values can be influenced by the specific instrumentation, experimental conditions, and the complexity of the reaction matrix.
| Spectroscopic Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| ¹H NMR Spectroscopy | ~mM range (matrix dependent)[1] | ~mM range (matrix dependent)[1] | Excellent for structural elucidation and quantification without a standard for each analyte (qNMR). Non-destructive.[2] | Relatively low sensitivity compared to MS. Can be complex to interpret in mixtures with overlapping signals. |
| Infrared (IR) Spectroscopy | Matrix dependent, generally in the mg/mL range.[3] | Matrix dependent. | Fast, simple, and provides clear identification of the carboxylic acid functional group.[4][5] | Broad O-H stretching band can obscure other peaks. Water and other components can interfere.[5] |
| Raman Spectroscopy | 0.08 - 0.68 mg/mL (in transformer oil)[6][7] | Not explicitly found | Water is a weak Raman scatterer, making it suitable for aqueous solutions. Allows for in-situ and non-destructive analysis.[7] | Can be affected by fluorescence from the sample. May require longer acquisition times for weak signals. |
| Mass Spectrometry (LC-MS/MS) | 0.06 µg/mL[8] | 0.18 µg/mL[8] | High sensitivity and selectivity. Excellent for trace analysis and complex mixtures.[8][9] | Destructive technique. May require derivatization for volatile acids.[9] |
Experimental Protocols
Below are generalized experimental protocols for the quantitative analysis of acetic acid using each of the discussed spectroscopic techniques.
Quantitative ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture.
-
Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., D₂O, CDCl₃) that does not have signals overlapping with the analyte peaks.
-
Add a known amount of an internal standard (e.g., maleic acid, trimethylsilyl (B98337) propionate) to the NMR tube. The internal standard should be stable, not react with the sample, and have a known number of protons that give a distinct, sharp signal away from other signals in the spectrum.[10]
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
Set the pulse angle to 90° and use a sufficiently long relaxation delay (at least 5 times the longest T1 of the protons of interest) to ensure complete relaxation and accurate integration.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250 for <1% integration error).[2]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the area of the characteristic acetic acid methyl peak (singlet, ~2.1 ppm) and the known peak of the internal standard.
-
Calculate the concentration of acetic acid using the following formula: Concentration of Acetic Acid = (Integral of Acetic Acid / Number of Protons) / (Integral of Internal Standard / Number of Protons) * (Concentration of Internal Standard)
-
Quantitative Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Prepare a series of standard solutions of acetic acid of known concentrations in the reaction solvent.
-
Prepare the unknown sample from the reaction mixture. If the sample is a solid, it can be prepared as a KBr pellet or dissolved in a suitable solvent.[11]
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Select an appropriate sampling accessory (e.g., liquid cell with a known path length, ATR).
-
-
Data Acquisition:
-
Data Processing and Analysis:
-
Measure the absorbance of the C=O peak for each standard and the unknown sample.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of acetic acid in the unknown sample from the calibration curve.
-
Quantitative Raman Spectroscopy
-
Sample Preparation:
-
Prepare a series of standard solutions of acetic acid of known concentrations in the reaction solvent.
-
The unknown sample from the reaction mixture can often be analyzed directly.
-
-
Instrument Setup:
-
Use a Raman spectrometer with a suitable laser excitation wavelength.
-
Optimize the focus of the laser on the sample.
-
-
Data Acquisition:
-
Data Processing and Analysis:
-
Measure the intensity or area of the characteristic acetic acid peak for each standard and the unknown sample.
-
Construct a calibration curve by plotting the peak intensity/area versus the concentration of the standard solutions.
-
Determine the concentration of acetic acid in the unknown sample from the calibration curve. An internal standard can also be used for improved accuracy.[6]
-
Quantitative Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Prepare a series of standard solutions of acetic acid of known concentrations.
-
Prepare the unknown sample from the reaction mixture. This may involve dilution and filtration.
-
For volatile acids, derivatization may be necessary to improve chromatographic retention and ionization efficiency.[9]
-
-
Instrument Setup:
-
Use a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Select a suitable LC column (e.g., C18) and mobile phase for the separation of acetic acid.
-
Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the detection of the acetate (B1210297) ion or its derivative.
-
-
Data Acquisition:
-
Inject the standard solutions and the unknown sample into the LC-MS/MS system.
-
Monitor the specific mass transition for the acetate ion (e.g., m/z 59 -> 43) or its derivative in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Processing and Analysis:
-
Integrate the peak area of the analyte in the chromatograms of the standards and the unknown sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of acetic acid in the unknown sample from the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the general experimental workflows and logical relationships for the spectroscopic identification of acetic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. On the Limit of Detection in Infrared Spectroscopic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A Novel Method to Directly Analyze Dissolved Acetic Acid in Transformer Oil without Extraction Using Raman Spectroscopy [mdpi.com]
- 7. Researching | Application of Raman Spectroscopy to Analyze Acetic Acid Content Dissolved in Transformer Oil [researching.cn]
- 8. A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Comparing the antimicrobial efficacy of acetic acid with other disinfectants.
This guide provides an objective comparison of the antimicrobial performance of acetic acid against other common disinfectants, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to evaluate disinfectant efficacy. The guide details the experimental protocols used in the cited studies and presents quantitative data in structured tables for ease of comparison.
Introduction to Acetic Acid as an Antimicrobial Agent
Acetic acid (CH₃COOH), the active component of vinegar, has been utilized for millennia as a disinfectant.[1] Its appeal lies in its broad-spectrum antimicrobial activity, affordability, and lower toxicity profile compared to many conventional disinfectants.[2][3] Acetic acid's mechanism of action is not attributed solely to its acidity but to the disruptive effect of its undissociated form, which can penetrate the cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, lowering the internal pH and causing metabolic inhibition and cell death.[4][5] This guide evaluates its efficacy against a range of pathogens and in various applications, such as surface disinfection and biofilm eradication.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the antimicrobial performance of acetic acid in comparison to other disinfectants based on key metrics like Minimum Inhibitory Concentration (MIC) and log reduction.
Table 1: Minimum Inhibitory Concentration (MIC) of Acetic Acid vs. Other Disinfectants
This table compares the MIC values of acetic acid with phenol, sodium hypochlorite, and didecyldimethylammonium chloride (DDAC) against various bacterial isolates from hospital high-touch surfaces. Lower MIC values indicate higher antimicrobial potency.
| Microorganism | Acetic Acid (μL/mL) | Phenol (μL/mL) | Sodium Hypochlorite (μL/mL) | DDAC (μL/mL) |
| Coagulase-Negative Staphylococcus (CONS) | 0.05 ± 0.00 | 0.50 ± 0.00 | 0.06 ± 0.00 | 0.06 ± 0.00 |
| Klebsiella pneumoniae | 0.25 ± 0.06 | 0.83 ± 0.10 | 0.10 ± 0.00 | 0.17 ± 0.04 |
| Proteus vulgaris | 0.13 ± 0.04 | 0.67 ± 0.06 | 0.08 ± 0.02 | 0.08 ± 0.02 |
| Enterococcus species | 0.17 ± 0.04 | 0.75 ± 0.00 | 0.08 ± 0.02 | 0.13 ± 0.04 |
| Serratia marcescens | 0.17 ± 0.04 | 0.75 ± 0.00 | 0.08 ± 0.02 | 0.13 ± 0.04 |
| MRSA | 0.12 ± 0.3 | 0.61 ± 0.6 | 0.08 ± 0.006 | 0.08 ± 0.02 |
Data sourced from a study on bacteria isolated from hospital surfaces.[2][3]
Table 2: Efficacy of Acetic Acid Against Planktonic Bacteria and Biofilms
This table highlights the effectiveness of acetic acid in inhibiting planktonic (free-floating) growth and eradicating established biofilms, which are notoriously resistant to antimicrobial agents.
| Pathogen | Test Type | Acetic Acid Concentration (%) | Result | Contact Time |
| 29 common wound pathogens | Planktonic Growth Inhibition (MIC) | 0.16% - 0.31% | 100% of isolates inhibited | 24 hours |
| 29 common wound pathogens | Biofilm Prevention | 0.31% | Prevention of biofilm formation | 24 hours |
| 29 common wound pathogens | Mature Biofilm Eradication | 0.31% | Eradication of mature biofilms | 3 hours |
| Pseudomonas aeruginosa | Minimum Biofilm Eradication Concentration (MBEC) | 0.31% | 77.27% eradication rate | Not Specified |
| P. aeruginosa (Metallo-β-lactamase producing) | Minimum Biofilm Eradication Concentration (MBEC) | 0.75% (Range: 0.19-1.5) | High sensitivity observed | Not Specified |
Data compiled from studies on wound pathogens and biofilm-producing organisms.[6][7][8]
Table 3: Tuberculocidal and Virucidal Efficacy of Acetic Acid
This table presents data on the effectiveness of acetic acid against more resistant microorganisms, such as Mycobacterium tuberculosis and enveloped viruses.
| Microorganism | Acetic Acid Concentration (%) | Log₁₀ Reduction | Contact Time |
| Mycobacterium tuberculosis (including MDR strains) | 6% | ≥ 8 | 30 minutes |
| M. bolletii & M. massiliense | 10% | ≥ 6 | 30 minutes |
| Modified Vaccinia virus Ankara (MVA) | 5% | ≥ 4 | Not Specified |
Data from studies evaluating mycobactericidal and virucidal activity.[4][5][9]
Experimental Protocols
Detailed methodologies are crucial for interpreting efficacy data. Below are summaries of standard protocols used in the cited studies.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of a disinfectant that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., ~10⁵ CFU/mL) is prepared in a suitable growth medium like Iso-Sensitest (ISO) broth.[6]
-
Serial Dilution: The disinfectant (e.g., acetic acid) is serially diluted in the growth medium across the wells of a 96-well microtiter plate.[6]
-
Inoculation: A fixed volume of the microbial inoculum is added to each well containing the diluted disinfectant.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the disinfectant at which no visible growth (turbidity) of the microorganism is observed.[10]
Surface Disinfection Efficacy Test (based on EN 13697)
This quantitative non-porous surface test evaluates the efficacy of a disinfectant with mechanical action.
-
Surface Preparation: A test surface (e.g., stainless steel disc) is cleaned and sterilized.
-
Inoculation: The surface is inoculated with a suspension of the test microorganism and an interfering substance (to simulate organic load) and then dried.
-
Disinfectant Application: The disinfectant is applied to the contaminated surface, often with a wipe, for a specified contact time.
-
Neutralization and Recovery: After the contact time, a neutralizer is applied to stop the antimicrobial action. The surviving microorganisms are recovered from the surface.
-
Quantification: The number of viable microorganisms is determined by plate counting, and the log reduction is calculated by comparing it to a control surface treated with a placebo (e.g., water). A >5-log reduction is often considered effective.[9]
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the comparison of disinfectant efficacy.
References
- 1. The antimicrobial effect of acetic acid--an alternative to common local antiseptics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetic Acid, the Active Component of Vinegar, Is an Effective Tuberculocidal Disinfectant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Did granny know best? Evaluating the antibacterial, antifungal and antiviral efficacy of acetic acid for home care procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of E260 (Acetic Acid) in a Laboratory Setting
Essential guidance for the safe and compliant disposal of E260 (acetic acid), ensuring the protection of laboratory personnel and the environment. This document provides detailed procedures for handling, neutralizing, and disposing of acetic acid waste, tailored for researchers, scientists, and drug development professionals.
Acetic acid (this compound), a common laboratory reagent, is a colorless liquid with a pungent odor. In its concentrated form, known as glacial acetic acid, it is corrosive and can cause severe skin burns and eye damage.[1] Proper disposal is crucial to mitigate these risks and ensure compliance with environmental regulations. The appropriate disposal method for acetic acid depends on its concentration and whether it is contaminated with other hazardous substances.
Personal Protective Equipment (PPE)
Before handling acetic acid, especially in concentrated forms, it is imperative to wear the appropriate personal protective equipment to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles. A face shield should be worn when there is a splash hazard.[2][3] | Protects against splashes and vapors that can cause severe eye damage.[2] |
| Hand Protection | Butyl rubber or neoprene gloves are recommended.[4] Check gloves for integrity before each use. | Provides a high level of protection against corrosive acetic acid. |
| Protective Clothing | A chemical-resistant lab coat or apron and long-sleeved clothing should be worn. For large spills, a full protective suit may be required. | Protects skin from contact, which can cause severe burns. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. A respirator may be necessary for large spills or in poorly ventilated areas. | Minimizes the inhalation of harmful vapors. |
Disposal Procedures
The disposal route for acetic acid is determined by its concentration. Uncontaminated acetic acid solutions are categorized as either dilute or concentrated.
Disposal of Dilute Acetic Acid Waste (Concentration <10%)
Dilute, uncontaminated acetic acid solutions can be neutralized and disposed of down the drain, provided local regulations permit this practice.
Experimental Protocol for Neutralization:
-
Preparation: Conduct the neutralization process in a chemical fume hood while wearing all required PPE. Have a calibrated pH meter or pH test strips readily available.
-
Dilution: For smaller volumes, you can proceed directly to neutralization. For larger volumes, it is prudent to first dilute the acetic acid by slowly adding it to a large container of cold water. Always add acid to water, never the other way around , to prevent a violent exothermic reaction.
-
Neutralization: Slowly and carefully add a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), to the diluted acetic acid solution while stirring continuously. Be aware that this reaction will produce carbon dioxide gas, which may cause foaming or effervescence.
-
pH Monitoring: Periodically check the pH of the solution using a pH meter or test strips. Continue to add the weak base in small increments until the pH of the solution is within a neutral range of 5.5 to 9.5.
-
Drain Disposal: Once the pH is confirmed to be neutral, the solution can be safely poured down the sanitary sewer drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution).
-
Record Keeping: It is good laboratory practice to maintain a log of all neutralized waste disposed of via the drain. The log should include the date, the chemical name (acetic acid), the approximate volume, the final pH, and the initials of the individual who performed the procedure.
Disposal of Concentrated Acetic Acid Waste (Concentration >10%) or Contaminated Acetic Acid
Concentrated acetic acid or any acetic acid waste that is contaminated with other hazardous materials must be disposed of as hazardous waste.
-
Waste Collection: Collect the concentrated or contaminated acetic acid in a designated, properly labeled, and sealed hazardous waste container. The container must be made of a material compatible with acetic acid (e.g., glass or certain types of plastic).
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Acetic Acid," and any other contaminants. The label should also include the accumulation start date and the name of the generating laboratory or department.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound (acetic acid).
Caption: this compound (Acetic Acid) Disposal Decision Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of acetic acid waste, fostering a culture of safety and compliance.
References
Essential Safety and Handling Guide for E260 (Acetic Acid)
This guide provides comprehensive safety and logistical information for handling E260, also known as acetic acid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting. Acetic acid, especially in concentrated forms (glacial acetic acid), is corrosive and flammable, capable of causing severe skin burns and eye damage.[1][2] Adherence to these guidelines is critical for minimizing exposure and mitigating risks.
Immediate Safety Precautions
-
Hazard Awareness: Acetic acid is a flammable liquid and vapor that can cause severe skin burns and eye damage.[1] Vapors may cause respiratory irritation.
-
Emergency Contact: Ensure that emergency contact information is readily available and that all personnel are familiar with the location of safety showers and eyewash stations.
-
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink two glasses of water at most. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure to acetic acid.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles. A face shield should be worn when there is a splash hazard. | Protects against splashes and vapors which can cause severe eye damage. |
| Hand Protection | Butyl rubber gloves are recommended. - Material Thickness: 0.7 mm - Breakthrough Time: >480 minutes | Provides a high level of protection against corrosive acetic acid. Always inspect gloves for integrity before use. |
| Protective Clothing | A flame-retardant and anti-static laboratory coat, synthetic or rubber apron, and long-sleeved clothing are necessary. | Protects skin from contact, which can cause severe burns. Contaminated clothing should be removed immediately. |
| Respiratory Protection | A chemical respirator with an acid gas cartridge may be required if engineering controls do not maintain airborne concentrations below exposure limits or if handling in a poorly ventilated area. | Protects against inhalation of harmful vapors. |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Concentrated acetic acid should always be handled in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Inhalation: Avoid breathing vapors or mist.
-
Prevent Contact: Avoid contact with eyes, skin, and clothing.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools.
-
Safe Transfer: When diluting, ALWAYS add acid to water slowly while stirring to prevent a violent exothermic reaction.
-
Container Management: Keep containers tightly closed when not in use. Handle and open containers with care.
Storage:
-
Location: Store in a cool, dry, well-ventilated area.
-
Container: Keep in the original, tightly sealed container. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.
-
Incompatibilities: Store away from incompatible materials such as oxidizing agents, strong bases, and metals.
Disposal Plan
Proper disposal of acetic acid waste is crucial to prevent environmental harm.
Dilute Acetic Acid (<10%):
-
Neutralization: Neutralize with a suitable base, such as sodium bicarbonate, while stirring.
-
pH Verification: Monitor the pH of the solution using pH paper or a meter to ensure it is neutral.
-
Drain Disposal: Once neutralized, the solution can be safely poured down the drain with copious amounts of water.
-
Log Entry: Complete an entry in the drain log.
Concentrated Acetic Acid (>10%) or Contaminated Acetic Acid:
-
Hazardous Waste: This must be disposed of as hazardous waste.
-
Waste Container: Collect the waste in a designated, clearly labeled, and compatible hazardous waste container.
-
Labeling: Complete a hazardous waste label and affix it to the container.
-
Professional Disposal: Arrange for pickup by a licensed chemical waste disposal service.
Spill Cleanup:
-
Small Spills (in a fume hood):
-
Ensure appropriate PPE is worn (lab coat, gloves, eye protection).
-
Use an absorbent material (e.g., liquid-absorbent material, sand, diatomaceous earth) to soak up the spill.
-
Collect the absorbed material into a designated waste container for hazardous waste disposal.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the area and ensure adequate ventilation.
-
Do not allow anyone to enter the contaminated space without proper PPE, which may include a self-contained breathing apparatus and a full protective suit.
-
Prevent the spill from entering drains.
-
Contain the spill and clean it up using appropriate absorbent materials.
-
Note on Experimental Protocols and Signaling Pathways: The information provided in this document focuses on the essential safety and handling procedures for this compound (acetic acid). Specific experimental protocols or biological signaling pathways involving acetic acid are highly varied and depend on the context of the research. Researchers should consult relevant scientific literature and established methodologies for their specific application.
Workflow for Safe Handling and Disposal of this compound (Acetic Acid)
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
